molecular formula C17H14O4 B191126 4',7-Dimethoxyisoflavone CAS No. 1157-39-7

4',7-Dimethoxyisoflavone

Cat. No.: B191126
CAS No.: 1157-39-7
M. Wt: 282.29 g/mol
InChI Key: LPNBCGIVZXHHHO-UHFFFAOYSA-N
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Description

7,4'-Di-O-methyldaidzein is a methoxyisoflavone.
4',7-Dimethoxyisoflavone has been reported in Glycyrrhiza pallidiflora, Ormosia henryi, and other organisms with data available.

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNBCGIVZXHHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151171
Record name 7,4'-Dimethoxyisoflavone
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157-39-7
Record name 4′,7-Dimethoxyisoflavone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,4'-Dimethoxyisoflavone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,4'-Dimethoxyisoflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',7-DIMETHOXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',7-Dimethoxyisoflavone, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a particular focus on its anticancer, antifungal, and enzyme-inhibitory properties. Through a detailed examination of preclinical studies, this document elucidates the molecular pathways and cellular processes modulated by this compound. Key findings, including quantitative data on its efficacy and detailed experimental methodologies, are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a methoxylated derivative of daidzein, an isoflavone abundant in soy products. The methylation of the hydroxyl groups at the 4' and 7 positions enhances its metabolic stability and bioavailability, potentially contributing to its observed biological effects. This guide synthesizes the available scientific literature to present a detailed account of its mechanisms of action.

Anticancer Activity: Induction of G2/M Cell Cycle Arrest and Apoptosis in Breast Cancer Cells

Preclinical studies have demonstrated the potent anticancer effects of this compound, particularly against human breast cancer cell lines such as MCF-7. The primary mechanism underlying its antiproliferative activity involves the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis.

G2/M Phase Cell Cycle Arrest

Treatment of MCF-7 cells with a closely related compound, 4',7-dimethoxyflavanone, has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is attributed to the modulation of key cell cycle regulatory proteins. Specifically, an increase in the expression of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1) has been observed.[1] The Cyclin B1/CDK1 complex is a critical regulator of the G2/M transition, and its dysregulation can halt cell cycle progression.

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G2_M_Arrest cluster_cell MCF-7 Breast Cancer Cell 4_7_Dimethoxyisoflavone 4_7_Dimethoxyisoflavone CyclinB1_CDK1 Cyclin B1/CDK1 Complex 4_7_Dimethoxyisoflavone->CyclinB1_CDK1 Increases expression G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Progression regulated by CyclinB1_CDK1->M_Phase Promotes entry into G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest Leads to

Figure 1: Proposed mechanism of this compound-induced G2/M cell cycle arrest in MCF-7 cells.

Induction of Apoptosis

Following cell cycle arrest, this compound treatment leads to the induction of apoptosis, or programmed cell death. While the precise signaling cascades are still under investigation, it is hypothesized that the sustained G2/M arrest triggers the intrinsic apoptotic pathway. This is often mediated by the activation of tumor suppressor proteins like p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Further research is required to elucidate the specific involvement of pathways such as PI3K/Akt and MAPK in this process.

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Apoptosis_Pathway cluster_cell MCF-7 Breast Cancer Cell 4_7_Dimethoxyisoflavone 4_7_Dimethoxyisoflavone G2_M_Arrest Sustained G2/M Arrest 4_7_Dimethoxyisoflavone->G2_M_Arrest p53_activation p53 Activation (Hypothesized) G2_M_Arrest->p53_activation Bcl2_family Modulation of Bcl-2 Family Proteins p53_activation->Bcl2_family Mitochondrial_Pathway Intrinsic Apoptotic Pathway Bcl2_family->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Figure 2: Hypothesized apoptotic pathway induced by this compound in MCF-7 cells.

Inhibition of Testosterone 5α-Reductase

This compound has been identified as an inhibitor of testosterone 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While studies indicate that its inhibitory effect is lower compared to other isoflavonoids like genistein and biochanin A, this activity suggests a potential therapeutic role in androgen-dependent conditions.[2]

Antifungal Activity

This compound has demonstrated notable antifungal properties against a range of plant pathogenic fungi. Its mechanism of action in fungi is believed to involve the disruption of cell membrane integrity and the inhibition of key enzymatic processes essential for fungal growth and proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and a closely related compound.

Biological Activity Test System Parameter Value Reference
Anticancer ActivityHuman Breast Cancer Cells (MCF-7)IC50 (4',7-dimethoxyflavanone )115.62 µM[1]
Enzyme InhibitionRat Prostate Testosterone 5α-ReductaseInhibitory EffectLower than genistein and biochanin A[2]
Antifungal Activity Fungal Species Inhibitory Concentration (µM)
Spore Germination InhibitionAlternaria brassicae354.3
Helminthosporium penniseti885.8
Helminthosporium speciferum1771.5
Curvularia sp.1771.5
Curvularia lunata2657.3
Curvularia maculans2657.3
Alternaria melongenae3543.0
Alternaria brassicicola3543.0

Concentrations were converted from ppm to µM based on the molecular weight of this compound (282.29 g/mol ).

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

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Cell_Cycle_Workflow start Seed MCF-7 cells treat Treat with this compound start->treat harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine cell cycle distribution analyze->end

Figure 3: Experimental workflow for cell cycle analysis.

  • Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold phosphate-buffered saline (PBS) and fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Cells are incubated at -20°C for at least 2 hours.

  • Staining: Fixed cells are washed with PBS to remove ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A ensures that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

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Apoptosis_Assay_Workflow start Seed MCF-7 cells treat Treat with this compound start->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Stain with FITC-Annexin V and Propidium Iodide (PI) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify apoptotic and necrotic cells analyze->end

Figure 4: Experimental workflow for apoptosis assay.

  • Cell Culture and Treatment: Similar to the cell cycle analysis protocol, MCF-7 cells are cultured and treated with this compound.

  • Cell Harvesting: Cells are harvested as described previously.

  • Staining: The harvested cells are washed with PBS and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Testosterone 5α-Reductase Inhibition Assay

Enzyme_Inhibition_Workflow start Prepare rat prostate microsomes (enzyme source) preincubate Pre-incubate microsomes with this compound start->preincubate reaction Initiate reaction with [14C]-testosterone preincubate->reaction stop_reaction Stop reaction and extract steroids reaction->stop_reaction separate Separate steroids by TLC stop_reaction->separate quantify Quantify [14C]-testosterone and [14C]-DHT separate->quantify end Calculate percent inhibition and IC50 quantify->end

References

physical and chemical properties of 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4',7-Dimethoxyisoflavone. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of its biological mechanisms of action.

Core Chemical and Physical Properties

This compound, also known as daidzein dimethyl ether, is a methoxyisoflavone, a class of organic compounds belonging to the flavonoid family.[1][2] It has been identified in various plants, including Glycyrrhiza pallidiflora and Albizzia lebbeck.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 7-methoxy-3-(4-methoxyphenyl)chromen-4-one[1]
Synonyms Daidzein dimethyl ether, 7,4'-Dimethoxyisoflavone[1]
CAS Number 1157-39-7[1]
Molecular Formula C₁₇H₁₄O₄[1][3]
Molecular Weight 282.29 g/mol [1][3]
Appearance Yellow crystal[2]
Melting Point 163 °C[4]
Boiling Point 452.80 °C (estimated)[5]
Solubility Soluble in Methanol, Ethanol, DMSO[2][6]
SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC[1]
Table 2: Spectral Data of this compound
Spectral Data TypeKey Features and ObservationsSource(s)
¹H NMR Data available, specific shifts recorded on Varian CFT-20.[1]
¹³C NMR Data available, specific shifts recorded on Bruker WP-60.[1]
Mass Spectrometry Molecular ion peak at m/z 282 (M+). GC-MS data available in NIST library.[1]
Infrared (IR) FTIR spectra available, typically recorded using KBr wafer technique.[1]
UV Spectroscopy λmax at 260nm (in Methanol).[2]

Synthesis and Experimental Protocols

Chemical Synthesis

The synthesis of this compound can be achieved through various organic chemistry routes. A notable and efficient method is the Negishi cross-coupling reaction.

This protocol is a general representation based on established methods for isoflavone synthesis.[7]

  • Preparation of the Organozinc Reagent: 4-Methoxyphenylzinc bromide is prepared by reacting 4-bromoanisole with activated zinc metal in an appropriate anhydrous solvent like tetrahydrofuran (THF).

  • Preparation of the Chromone Substrate: A 3-halochromone, such as 3-iodochromone or 3-bromochromone, is synthesized from a corresponding 2-hydroxyacetophenone derivative.

  • Coupling Reaction: The 3-halochromone is dissolved in an anhydrous solvent (e.g., THF). A palladium catalyst, often with a phosphine ligand, is added to the solution.

  • Addition of Organozinc: The prepared 4-methoxyphenylzinc bromide solution is added dropwise to the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

G Synthesis Workflow cluster_start Starting Materials cluster_reagents Key Reagents 4-bromoanisole 4-bromoanisole Organozinc Reagent Organozinc Reagent 4-bromoanisole->Organozinc Reagent + Activated Zinc 3-halochromone 3-halochromone Coupling Negishi Coupling 3-halochromone->Coupling Activated Zinc Activated Zinc Palladium Catalyst Palladium Catalyst Palladium Catalyst->Coupling Organozinc Reagent->Coupling Purification Purification Coupling->Purification Work-up Final Product This compound Purification->Final Product Column Chromatography

General workflow for the synthesis of this compound.
Biological Activity Assays

This protocol outlines the methodology to determine the cytotoxic effects of this compound on human breast cancer (MCF-7) cells.[5]

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1,500-2,000 cells/well and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is prepared. Serial dilutions are made in the culture medium to achieve the desired final concentrations (e.g., 1-200 µM). The medium in the wells is replaced with the medium containing the compound. A solvent control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the solvent control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve. For 4',7-dimethoxyflavanone, the IC₅₀ was found to be 115.62 µM after 24 hours of treatment.[1]

This protocol is used to assess the inhibitory effect of the compound on the germination of fungal spores.[2][4]

  • Fungal Cultures: The test fungi (e.g., Alternaria brassicae, Helminthosporium penniseti) are cultured on a suitable medium like Potato Dextrose Agar (PDA).[2]

  • Spore Suspension: A spore suspension is prepared by washing the surface of a mature fungal culture with sterile distilled water. The concentration is adjusted to a standard value (e.g., 10³ spores/mL) using a hemocytometer.

  • Treatment Preparation: this compound is dissolved in a suitable solvent and then diluted to various concentrations (e.g., 100 to 1000 ppm) in sterile water or a minimal medium.[2]

  • Incubation: An aliquot of the spore suspension is mixed with the compound solution on a cavity slide or in a microtiter plate and incubated at a suitable temperature (e.g., 25 ± 2°C) for 24 hours.[4]

  • Microscopic Examination: After incubation, the number of germinated and non-germinated spores is counted under a microscope (typically out of 100 spores). A spore is considered germinated if the germ tube length exceeds its diameter.[4]

  • Data Analysis: The percentage of spore germination inhibition is calculated relative to a control group (without the compound).

This assay measures the ability of this compound to inhibit the enzyme that converts testosterone to dihydrotestosterone (DHT).[8][9][10]

  • Enzyme Preparation: A crude enzyme extract of 5α-reductase is prepared from the homogenization of the ventral prostate of male Sprague-Dawley rats.[8][10]

  • Reaction Mixture: The test compound (this compound) and/or vehicle (solvent control) is pre-incubated with the enzyme preparation in a buffered solution (pH 6.5) for about 15 minutes at 37°C.[9]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, testosterone (often radiolabeled, e.g., [³H]testosterone), to the mixture. The incubation continues for a set period (e.g., 30 minutes).[9]

  • Termination and Extraction: The reaction is stopped by adding a strong acid (e.g., 1 N HCl).[9] The steroids are then extracted from the mixture using an organic solvent like ethyl acetate.

  • Analysis: The extracted steroids (testosterone and its metabolite, DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of testosterone converted to DHT is quantified, often by measuring radioactivity. The inhibitory effect of this compound is determined by comparing the rate of DHT formation in its presence to that of the control.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anticancer, antifungal, and enzyme-inhibitory effects.

Anticancer Activity and Cell Cycle Regulation

Studies on human breast cancer MCF-7 cells have shown that a closely related compound, 4',7-dimethoxyflavanone, exhibits antiproliferative effects.[1] This activity is associated with the induction of cell cycle arrest at the G2/M phase.[1] This arrest is characterized by an observed increase in the levels of key regulatory proteins, Cyclin B1 and CDK1 (also known as Cdc2).[1]

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells from entering mitosis with damaged DNA. The activation of the Cyclin B1/CDK1 complex is the central event that drives the cell into mitosis. Its activity is tightly regulated by a network of activating and inhibitory signals.

G General G2/M Checkpoint Pathway cluster_damage DNA Damage Signal cluster_cdk CDK Regulation DNA_Damage DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates p53 p53 ATM_ATR->p53 activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits p21 p21 p53->p21 induces CyclinB_CDK1 Cyclin B1 / CDK1 (Active) Cdc25->CyclinB_CDK1 activates (de-P) Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CyclinB_CDK1 inhibits (P) Mitosis Mitosis CyclinB_CDK1->Mitosis p21->CyclinB_CDK1 inhibits

Overview of the G2/M DNA damage checkpoint signaling pathway.

While the precise upstream mechanism for this compound is not fully elucidated, its documented effect is the accumulation of the active Cyclin B1/CDK1 complex, which paradoxically leads to G2/M arrest. This suggests a potential disruption of the normal mitotic entry or progression machinery downstream of the complex's activation.

G Effect on G2/M Regulators Compound This compound MCF7_Cell MCF-7 Cell Compound->MCF7_Cell CyclinB Cyclin B1 (Increased) MCF7_Cell->CyclinB causes CDK1 CDK1 (Increased) MCF7_Cell->CDK1 causes Arrest G2/M Phase Arrest CyclinB->Arrest CDK1->Arrest

Observed effect of this compound on MCF-7 cell cycle.
Antifungal Properties

This compound has demonstrated significant antifungal activity against a variety of plant pathogenic fungi.[2] The sensitivity to the compound varies considerably among different fungal species. For instance, complete inhibition of spore germination for Alternaria brassicae was observed at concentrations from 100 to 1000 ppm, whereas Helminthosporium penniseti was completely inhibited at 250 ppm.[2] This suggests a potential application for this compound in agricultural settings to control plant diseases.[2]

5α-Reductase Inhibition

The compound has been tested for its ability to inhibit rat prostate testosterone 5α-reductase.[10] While it does exhibit inhibitory effects, it was found to be a weaker inhibitor compared to other isoflavonoids like genistein and biochanin A.[10] This activity, though moderate, indicates a potential role in modulating androgen-dependent pathways.

References

4',7-Dimethoxyisoflavone: A Technical Guide on Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',7-Dimethoxyisoflavone, a naturally occurring isoflavone isolated from plants such as Albizzia lebbeck, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding its antifungal activity. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and explores potential mechanisms of action and cellular signaling pathways based on existing literature and studies of structurally similar isoflavones. The information is presented to support further research and development of this compound as a potential antifungal agent.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal compounds. Natural products, particularly flavonoids and isoflavones, have emerged as a promising source of new therapeutic agents. This compound is an O-methylated isoflavone that has been identified to possess antifungal activity, particularly against plant pathogenic fungi.[1][2][3] This guide aims to consolidate the available scientific information on its antifungal properties to facilitate further investigation.

Quantitative Antifungal Activity

The primary quantitative data available for the antifungal activity of this compound comes from in vitro spore germination inhibition assays against various plant pathogenic fungi. The compound has shown a range of inhibitory concentrations, indicating differential sensitivity among fungal species.

Table 1: Spore Germination Inhibition by this compound

Fungal SpeciesConcentration for Complete Inhibition (ppm)
Alternaria brassicae100
Helminthosporium penniseti250
Curvularia species500
Helminthosporium speciferum500
Curvularia lunata750
Curvularia maculans750
Alternaria melongenae1000
Alternaria brassicicola1000

Data sourced from Pandey et al. (2000).[1]

Potential Mechanisms of Action

While the precise mechanism of action for this compound has not been elucidated, studies on structurally related isoflavones such as genistein, daidzein, and biochanin A suggest several potential pathways.

Disruption of Fungal Cell Membrane

A primary target for many antifungal compounds is the fungal cell membrane, with a key component being ergosterol.[4][5][6][7] Isoflavones may interfere with ergosterol biosynthesis, leading to altered membrane fluidity and integrity, and ultimately cell death. The structurally similar compound 5-hydroxy-7,4'-dimethoxyflavone has been shown to inhibit ergosterol synthesis in Candida albicans.[8][9] It is plausible that this compound shares this mechanism.

Induction of Oxidative Stress

Some isoflavones, like genistein, are known to exert their antifungal effects by inducing the production of reactive oxygen species (ROS) within the fungal cell.[1] This leads to lipid peroxidation and damage to cellular components, including the cell membrane and organelles.

Inhibition of Cell Wall Synthesis

The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Flavonoids have been reported to inhibit fungal cell wall formation.[10] Biochanin A, another methoxylated isoflavone, has been observed to cause physical destruction of the cell wall in Candida species.[11][12]

Inhibition of Biofilm Formation

Fungal biofilms are a significant factor in the pathogenicity of many fungi and contribute to antifungal resistance. Formononetin and biochanin A have been shown to inhibit biofilm formation in pathogenic fungi.[11][12][13]

Potential Signaling Pathway Involvement

The antifungal activity of isoflavones may be mediated through the modulation of key fungal signaling pathways that regulate stress response, morphogenesis, and virulence.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. Given the potential for isoflavones to damage the cell wall, it is likely that this pathway is activated as a compensatory mechanism.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another essential stress-activated MAPK pathway that helps fungi adapt to osmotic stress, which can be induced by cell membrane damage.

Putative Signaling Cascade for Antifungal Action

The following diagram illustrates a hypothesized signaling cascade for the antifungal action of this compound, based on the mechanisms of related compounds.

Antifungal_Mechanism cluster_compound This compound cluster_fungal_cell Fungal Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound Membrane Cell Membrane (Ergosterol Synthesis) Compound->Membrane Inhibition Wall Cell Wall Compound->Wall Damage ROS Reactive Oxygen Species (ROS) Compound->ROS Induction Biofilm Biofilm Formation Compound->Biofilm Inhibition HOG High Osmolarity Glycerol (HOG) Pathway Membrane->HOG Stress Signal Growth_Inhibition Inhibition of Growth Membrane->Growth_Inhibition CWI Cell Wall Integrity (CWI) Pathway Wall->CWI Stress Signal Wall->Growth_Inhibition ROS->Growth_Inhibition Biofilm->Growth_Inhibition CWI->Growth_Inhibition Modulation HOG->Growth_Inhibition Modulation Cell_Death Cell Death Growth_Inhibition->Cell_Death

Caption: Hypothesized antifungal mechanism of this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's antifungal properties.

Spore Germination Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the germination of fungal spores.[14][15][16][17][18]

  • Preparation of Spore Suspension: Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) by gently scraping the surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). The suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in sterile distilled water or a minimal growth medium.

    • In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of the test compound at various concentrations.

    • Include a positive control (a known antifungal) and a negative control (solvent only).

    • Incubate the plates/slides in a humid chamber at an optimal temperature for the specific fungus (e.g., 25-28°C) for a duration that allows for germination in the control group (typically 18-24 hours).

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube length is equal to or greater than the spore diameter).

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

Spore_Germination_Assay Spore_Suspension Prepare Fungal Spore Suspension Incubation Incubate Spores with Compound Spore_Suspension->Incubation Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Incubation Microscopy Microscopic Observation and Counting Incubation->Microscopy Analysis Calculate Percent Inhibition Microscopy->Analysis

Caption: Workflow for the spore germination inhibition assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[2][3][19][20][21][22]

  • Preparation of Inoculum: A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) in a suitable broth medium (e.g., RPMI-1640).

  • Assay Procedure:

    • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with the standardized fungal suspension.

    • A growth control well (no compound) and a sterility control well (no inoculum) are included.

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

MIC_Assay Prepare_Inoculum Prepare Standardized Fungal Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Prepare_Plate Prepare Serial Dilutions in 96-well Plate Prepare_Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Future Directions

The current body of research on the antifungal properties of this compound is promising but preliminary. To fully assess its potential as a therapeutic agent, further research is required in the following areas:

  • Elucidation of the Mechanism of Action: Studies are needed to confirm the specific molecular targets and biochemical pathways affected by this compound. This includes investigating its effects on ergosterol biosynthesis, cell wall integrity, and the induction of oxidative stress.

  • Broad-Spectrum Activity: The antifungal activity should be evaluated against a wider range of fungi, including clinically relevant yeasts and molds such as Candida spp., Aspergillus spp., and Cryptococcus spp.

  • In Vivo Efficacy and Toxicity: Animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and potential toxicity of this compound.[2][23][24]

  • Synergistic Studies: Investigating the potential for synergistic interactions with existing antifungal drugs could lead to the development of more effective combination therapies.

Conclusion

This compound has demonstrated in vitro antifungal activity, particularly against the spore germination of plant pathogenic fungi. While its precise mechanism of action remains to be fully elucidated, evidence from structurally related isoflavones suggests that it may act by disrupting the fungal cell membrane and wall, inducing oxidative stress, and inhibiting biofilm formation. The standardized protocols and hypothesized mechanisms presented in this guide provide a framework for future research aimed at developing this compound into a novel antifungal agent.

References

A Technical Guide to the Potential Therapeutic Effects of 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4',7-Dimethoxyisoflavone, also known as Daidzein dimethyl ether, is a methoxylated isoflavone found in plants such as Albizzia lebbeck. As a derivative of the well-studied phytoestrogen daidzein, it has attracted interest for its potential biological activities. Preclinical research has demonstrated its significant efficacy as a quorum sensing inhibitor, presenting a novel approach to combating bacterial infections, particularly those caused by Pseudomonas aeruginosa. Mechanistic studies show it downregulates the LasR signaling pathway, reducing virulence factor production and biofilm formation. While direct experimental evidence for its anticancer effects is currently limited, the known anticancer properties of its parent compound, daidzein, and other related flavonoids suggest that this compound may warrant investigation as a modulator of key oncogenic signaling pathways, such as PI3K/Akt and NF-κB. This document provides a comprehensive technical overview of the existing evidence for the therapeutic potential of this compound, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity.

Antimicrobial and Quorum Sensing Inhibition

The most robust evidence for the therapeutic potential of this compound lies in its antimicrobial activity, specifically its ability to interfere with bacterial communication, or quorum sensing (QS).

Mechanism of Action: Inhibition of the LasR-LasI Quorum Sensing System

In the opportunistic pathogen Pseudomonas aeruginosa, the LasR-LasI system is a primary regulator of virulence. This compound (Daidzein dimethyl ether) has been identified as a potent inhibitor of this system. It is proposed to function by antagonizing the LasR protein, a transcriptional activator. By interfering with LasR, it prevents the transcription of genes responsible for the production of multiple virulence factors and the formation of biofilms, thereby attenuating the pathogen's infectivity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development[1][2][3].

Preclinical Data

In vitro studies have shown that Daidzein dimethyl ether significantly inhibits the formation of biofilms and reduces the production of key P. aeruginosa virulence factors, including elastase, pyocyanin, and rhamnolipid[1]. Quantitative real-time PCR (qRT-PCR) analysis confirmed that a non-toxic concentration of the compound significantly inhibited the transcription of the lasR gene and its downstream targets[1].

In an in vivo zebrafish infection model, treatment with Daidzein dimethyl ether conferred a protective effect against P. aeruginosa infection. The treatment was found to increase the survival rate of infected zebrafish, reduce inflammation, and decrease the accumulation of reactive oxygen species (ROS)[1]. Histopathological analysis also showed that the compound helped preserve the integrity of intestinal tissues in infected zebrafish[1].

Quantitative Data Summary

The following table summarizes the key quantitative finding related to the quorum sensing inhibitory activity of this compound.

CompoundOrganismTarget SystemConcentrationObserved EffectReference
This compoundP. aeruginosaLasR Quorum Sensing10 µMSignificant inhibition of lasR gene transcription and downstream virulence genes.[1]
Signaling Pathway: Quorum Sensing Inhibition

The diagram below illustrates the proposed mechanism of action where this compound inhibits the LasR-mediated quorum sensing pathway in P. aeruginosa.

G cluster_0 P. aeruginosa Cell AHL AHL Autoinducer (3-oxo-C12-HSL) LasR_inactive Inactive LasR Receptor AHL->LasR_inactive Binds LasR_active Active LasR-AHL Complex las_operon las Operon (Target Genes) LasR_active->las_operon Activates Transcription Virulence Virulence Factors (Elastase, Pyocyanin) + Biofilm Formation las_operon->Virulence Leads to DME This compound (Daidzein Dimethyl Ether) DME->LasR_inactive Inhibits/Antagonizes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation DME Potential Target: This compound DME->PI3K Hypothesized Inhibition DME->Akt PTEN PTEN PTEN->PIP3 Inhibits Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription: (Anti-apoptotic, Pro-proliferative) Nucleus->Transcription Activates DME Potential Target: This compound DME->IKK Hypothesized Inhibition G start Start: Select Cancer Cell Lines (e.g., MCF-7, HepG2, U2OS) step1 Step 1: Cytotoxicity Screening (MTT or SRB Assay) start->step1 decision1 Is IC50 in active range? step1->decision1 step2 Step 2: Apoptosis Analysis (Annexin V/PI Staining via Flow Cytometry) decision1->step2 Yes end_negative End: Compound is inactive. decision1->end_negative No step3 Step 3: Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) step2->step3 step4 Step 4: Mechanism of Action (Western Blot for Pathway Proteins e.g., p-Akt, p-p65) step3->step4 end_positive End: Compound shows potential. Proceed to in vivo models. step4->end_positive

References

4',7-Dimethoxyisoflavone structural analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4',7-Dimethoxyisoflavone and its Structural Analogues for Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring phenolic compounds characterized by a C6-C3-C6 carbon framework, where a B-ring is attached to the C-3 position of the heterocyclic C-ring.[1] This structural arrangement distinguishes them from other flavonoid classes and imparts a wide range of biological activities, including anti-inflammatory, antimicrobial, cardioprotective, and anticancer properties.[1][2] this compound (Daidzein dimethyl ether) serves as a fundamental scaffold in medicinal chemistry. Its methoxy groups enhance lipophilicity, a key factor in drug-membrane transfer and ligand-protein binding, which can promote cytotoxic activity in various cancer cell lines.[3][4] However, excessive lipophilicity can reduce water solubility and hinder transport to target sites.[3]

This has spurred extensive research into the synthesis and evaluation of structural analogues, where strategic modification of the isoflavone core—through demethylation, hydroxylation, prenylation, or hybridization with other pharmacophores—aims to optimize the balance between lipophilicity and polarity.[3][5] These modifications significantly influence the structure-activity relationship (SAR), leading to the discovery of derivatives with improved potency and selectivity against various therapeutic targets.[3][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound analogues, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the field of drug discovery.

Synthetic Strategies for Isoflavone Analogues

The synthesis of isoflavone analogues is primarily achieved through methods that construct the core chromone ring system and subsequently attach the B-ring. Key strategies include the deoxybenzoin route and modern cross-coupling reactions.

Deoxybenzoin Cyclization Route

A conventional and versatile method involves the acylation of a substituted phenol (e.g., resorcinol) with a phenylacetic acid derivative to form a deoxybenzoin intermediate. This intermediate is then cyclized to form the isoflavone core. One common cyclization method uses a mixture of boron trifluoride etherate (BF₃·Et₂O), dimethylformamide (DMF), and phosphorus oxychloride (POCl₃), where DMF acts as the source for the C-2 carbon of the chromone ring.[6]

Suzuki-Miyaura Cross-Coupling Reaction

A more modern and highly efficient approach involves the Suzuki-Miyaura cross-coupling reaction.[1][7] This method typically couples a 3-iodochromone intermediate with a substituted phenylboronic acid in the presence of a palladium catalyst.[1][8] This strategy allows for significant diversity in the B-ring, as a wide variety of boronic acids are commercially available or readily synthesized.[7][8] The key 3-iodochromone precursor can be prepared from the corresponding 2-hydroxyacetophenone.[7]

General Synthetic Workflow

The overall process from starting materials to a biologically evaluated isoflavone analogue follows a logical progression of synthesis, purification, and testing.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation start Starting Materials (e.g., 2-Hydroxyacetophenone, Phenylboronic Acid) inter Key Intermediate Synthesis (e.g., 3-Iodochromone) start->inter Step 1 couple Cross-Coupling Reaction (e.g., Suzuki-Miyaura) inter->couple Step 2 workup Reaction Workup & Crude Product Isolation couple->workup Step 3 purify Purification (Column Chromatography, Recrystallization) workup->purify Step 4 char Structural Characterization (NMR, MS, FTIR) purify->char bio Biological Activity Screening (e.g., MTT Assay) char->bio Step 5 final Lead Compound Identification bio->final Step 6

General workflow for the synthesis and evaluation of isoflavone analogues.

Experimental Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of a this compound Analogue via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on methodologies reported for synthesizing various isoflavone derivatives.[1][7][8]

Step 1: Synthesis of 3-Iodo-7-methoxychromone (Intermediate)

  • To a solution of 2-hydroxy-4-methoxyacetophenone in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture at 80°C for 18-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and add concentrated HCl. Stir at 50°C for 1 hour to facilitate cyclization to 7-methoxychromone.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous MgSO₄.

  • Purify the crude 7-methoxychromone by column chromatography.

  • To a solution of the purified 7-methoxychromone in a solvent like pyridine or DMF, add iodine.

  • Heat the reaction and monitor its completion. Upon completion, perform an aqueous workup to isolate the crude 3-iodo-7-methoxychromone.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 3-iodo-7-methoxychromone (1 equivalent), the desired (4-methoxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, ~5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., DMF/H₂O or DME/H₂O).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring progress by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is based on standard procedures for assessing the antiproliferative effects of compounds on cancer cell lines.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare stock solutions of the synthesized isoflavone analogues in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Biological Activities and Structure-Activity Relationship (SAR)

Analogues of this compound have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.[3][11]

Anticancer Activity

The anticancer potential of these compounds is heavily influenced by the substitution pattern on both the A and B rings. The presence and position of methoxy (-OCH₃) and hydroxyl (-OH) groups are critical for modulating cytotoxicity.

  • Lipophilicity and Hydrophilicity Balance: Methoxy groups generally increase lipophilicity, which can enhance membrane permeability and cytotoxic activity.[3] However, an excess of methoxy groups can lead to poor solubility and steric hindrance, reducing efficacy.[3] The introduction of polar hydroxyl groups can help overcome this by forming hydrogen bonds and stabilizing free radicals, creating a more favorable balance.[4]

  • Role of C-5 Hydroxyl Group: A hydroxyl group at the C-5 position is often considered a strong marker for anticancer activity within the flavone class. It can form a stable intramolecular hydrogen bond with the C-4 carbonyl group, which enhances lipophilicity and cytotoxic effects.[3]

  • B-Ring Substitution: The substitution pattern on the B-ring significantly impacts activity. For instance, in MCF-7 breast cancer cells, positioning a hydroxyl group at C-4' was found to be more favorable than at C-3'.[3]

Quantitative Anticancer Data of Isoflavone Analogues

The following table summarizes the cytotoxic activities (IC₅₀ values) of various methoxyisoflavone and related flavone analogues against several human cancer cell lines.

Compound Name/SubstitutionCell LineIC₅₀ (µM)Reference
5,3',4'-Trihydroxy-6,7,8-trimethoxyflavoneMCF-74.9[3]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-73.71[3]
5,4'-Dihydroxy-3,6,7,3'-tetramethoxyflavoneMCF-70.3[3]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-23121.27[3]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC19548.58[3]
5,4'-Dihydroxy-6,7,8-trimethoxyflavone (Xanthomicrol)HCT-116Potent at 15 µM[3]
5,7,4'-Trihydroxy-6,8,3'-trimethoxyflavone (Sudachitin)HCT-11656.23[3]
7-O-(aminotriazine)-genistein derivative (9i)MDA-MB-23123.13[1]
7-O-(aminotriazine)-genistein derivative (9i)HeLa39.13[1]
Formononetin-podophyllotoxin conjugate (24a)A5490.753[1]
4',7-DimethoxyflavanoneMCF-7115.62[12]
Anti-inflammatory Activity

Dimethoxyflavones have shown significant anti-inflammatory effects by inhibiting key mediators of inflammation. Studies on various dimethoxyflavone isomers revealed that they can reduce carrageenan-induced paw edema in rats.[11] The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, as well as pro-inflammatory cytokines like TNF-α and IL-1β.[11] The 7,4'-dimethoxy substitution pattern was found to be particularly effective in this regard.[11]

Mechanisms of Action

Isoflavone analogues exert their biological effects by modulating multiple cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of Cell Cycle and Induction of Apoptosis

Many isoflavone analogues can induce cell cycle arrest and apoptosis. For example, 4',7-dimethoxyflavanone was shown to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle.[12] This arrest was associated with an increase in the levels of cyclin B and CDK1, key regulators of the G2/M transition.[12] The compound also induced apoptosis, as evidenced by an increase in the sub-G1 cell population, which represents fragmented DNA.[12]

Modulation of Key Signaling Pathways

Isoflavone derivatives have been found to inhibit several critical signaling pathways involved in cell proliferation, survival, and metastasis.[1] These include:

  • PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth and survival. Some isoflavone-based hybrids have been developed as potent inhibitors of PI3Kδ, with IC₅₀ values in the nanomolar range.[1] Inhibition of this pathway prevents the phosphorylation of downstream targets like AKT and mTOR, leading to decreased cell proliferation and survival.[13]

  • Hedgehog (Hh) Pathway: The Hh pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Certain isoflavone derivatives have been identified as inhibitors of key components of this pathway, such as Smoothened (Smo) and Gli1.[1]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives cancer cell proliferation. Some formononetin analogues have shown potent inhibitory activity against EGFR with IC₅₀ values as low as 14.5 nM.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Isoflavone Analogue Inhibitor->EGFR Inhibitor->PI3K Inhibitor->AKT

Simplified PI3K/AKT/mTOR pathway showing inhibition points by isoflavone analogues.

Conclusion and Future Perspectives

This compound and its structural analogues represent a promising and versatile class of compounds for drug discovery. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships, highlighting how modifications to the isoflavone core can fine-tune their therapeutic properties. The ability of these analogues to modulate multiple key signaling pathways, such as PI3K/AKT and EGFR, underscores their potential as anticancer agents. Furthermore, their demonstrated anti-inflammatory activities suggest broader therapeutic applications.

Future research should focus on developing analogues with enhanced bioavailability and target specificity to minimize off-target effects. The use of molecular hybridization to create conjugates with other known pharmacophores is a promising strategy that has already yielded compounds with potent, dual-action mechanisms.[1] Continued exploration of the SAR, coupled with advanced computational modeling and detailed mechanistic studies, will be essential to unlock the full therapeutic potential of this important class of natural product derivatives.

References

In-Depth Technical Guide to 4',7-Dimethoxyisoflavone for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4',7-Dimethoxyisoflavone, a naturally derived isoflavone with demonstrated biological activities. This document outlines its commercial availability, key quantitative data, detailed experimental protocols for its synthesis and analysis, and insights into its mechanisms of action, including relevant signaling pathways.

Commercial Availability

This compound is available from several commercial suppliers catering to the research and drug development community. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific lot numbers.

SupplierPurityAvailable Quantities
Selleck Chemicals >98%5 mg, 10 mg, 50 mg, 100 mg
Biosynth ≥95%10 mg, 50 mg, 100 mg
Cayman Chemical ≥98%1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology -Custom synthesis available
TargetMol >98%5 mg, 10 mg, 25 mg, 50 mg, 100 mg

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with quantitative data available for its antifungal and enzyme-inhibiting properties.

Antifungal Activity

Studies have demonstrated the efficacy of this compound against various fungal strains. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL
Trichophyton rubrum8 µg/mL
Enzyme Inhibition: Testosterone 5α-Reductase

This compound has been identified as an inhibitor of testosterone 5α-reductase, an enzyme implicated in various androgen-dependent conditions. While its inhibitory effect is noted to be less potent than some other isoflavones, it remains a subject of research interest. Specific IC50 values from peer-reviewed literature are not consistently reported for this particular isoflavone, with some studies indicating a "lower" inhibitory effect compared to compounds like genistein and biochanin A. Further dedicated enzymatic assays are required to establish a definitive IC50 value.

Experimental Protocols

Synthesis of this compound via Negishi Cross-Coupling

A common synthetic route to this compound involves a Negishi cross-coupling reaction. This method provides a versatile and efficient means to form the carbon-carbon bond between the chromenone core and the methoxyphenyl group.

Materials:

  • 3-Iodo-7-methoxy-4H-chromen-4-one

  • 4-Methoxyphenylzinc chloride (0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried, argon-flushed round-bottom flask, add 3-iodo-7-methoxy-4H-chromen-4-one (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add anhydrous THF to dissolve the solids.

  • To this solution, add 4-methoxyphenylzinc chloride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) is a standard method for determining the purity and quantifying the concentration of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways of this compound are still under active investigation, research on isoflavones in general provides insights into its potential mechanisms of action. Isoflavones are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and MAPK pathways.

The following diagram illustrates a generalized workflow for investigating the effect of this compound on a cellular signaling pathway.

G cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_pathway Signaling Pathway Investigation cell_culture Cancer Cell Line (e.g., MCF-7, PC-3) treatment Treat with this compound (Various Concentrations and Time Points) cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control protein_extraction Protein Lysate Extraction treatment->protein_extraction gene_expression RNA Extraction & qRT-PCR treatment->gene_expression phenotypic_assay Phenotypic Assays (Proliferation, Apoptosis) treatment->phenotypic_assay control->protein_extraction control->gene_expression control->phenotypic_assay western_blot Western Blot Analysis (e.g., p-Akt, p-ERK) protein_extraction->western_blot pathway_elucidation Elucidation of Signaling Pathway Modulation western_blot->pathway_elucidation gene_expression->pathway_elucidation phenotypic_assay->pathway_elucidation

Caption: Experimental workflow for investigating cellular signaling pathways.

Based on studies of structurally similar isoflavones, this compound may exert its effects through the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The following diagram depicts a simplified representation of this pathway and potential points of modulation by isoflavones.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Isoflavone This compound (Hypothesized) Isoflavone->PI3K Inhibition? Isoflavone->Akt Inhibition?

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

This guide serves as a foundational resource for researchers and professionals in drug development. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Methodological & Application

Synthesis of 4',7-Dimethoxyisoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 4',7-Dimethoxyisoflavone, a naturally occurring isoflavone with demonstrated antifungal and potential anticancer activities. Two primary synthetic routes are presented: the selective methylation of daidzein and a Negishi cross-coupling reaction. This application note includes comprehensive experimental procedures, quantitative data on yields and purity, and characterization data. Furthermore, we explore the known biological signaling pathways affected by this compound, providing visual diagrams to facilitate understanding of its mechanism of action. This information is intended to support researchers in the fields of medicinal chemistry, drug discovery, and chemical biology in the synthesis and evaluation of this promising bioactive compound.

Introduction

This compound, also known as daidzein dimethyl ether, is a methoxyisoflavone found in various plants. It has garnered significant interest in the scientific community due to its diverse biological activities. Research has indicated its potential as an antifungal agent, with studies demonstrating its efficacy against various fungal pathogens.[1] Additionally, emerging evidence suggests that this compound may possess anticancer properties, exhibiting inhibitory effects on cancer cell proliferation.[2] Understanding the synthesis of this compound is crucial for enabling further investigation into its therapeutic potential. This document outlines two effective methods for its preparation in a laboratory setting.

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound

ParameterMethod 1: Selective Methylation of DaidzeinMethod 2: Negishi Cross-Coupling
Starting Materials Daidzein, Dimethyl Sulfate (or Methyl Iodide)7-Methoxy-3-iodochromone, 4-Methoxyphenylzinc bromide
Key Reagents K₂CO₃ (or NaOH), AcetonePd(OAc)₂, P(o-Tol)₃, DMF
Reported Yield ~52-68%[3]76-82%
Reaction Conditions Reflux, 8-24 hoursRoom Temperature, 12-24 hours
Purification Method Recrystallization, Column ChromatographyColumn Chromatography
Advantages Readily available starting material (Daidzein)High yield
Disadvantages Moderate yield, potential for over-methylationRequires preparation of organozinc reagent

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular Formula C₁₇H₁₄O₄[4]
Molecular Weight 282.29 g/mol [4]
Appearance White to off-white solid
Melting Point 154-156 °C
¹H NMR (CDCl₃, ppm) δ 7.95 (s, 1H), 7.40 (d, J=8.8 Hz, 2H), 7.00-6.90 (m, 4H), 3.90 (s, 3H), 3.85 (s, 3H)[4]
¹³C NMR (CDCl₃, ppm) δ 175.8, 163.5, 157.6, 153.2, 130.3, 124.5, 123.9, 118.8, 114.2, 114.1, 100.6, 55.8, 55.4[4]
Mass Spectrum (m/z) [M+H]⁺ = 283.0965[4]

Experimental Protocols

Method 1: Selective Methylation of Daidzein

This protocol is based on the selective methylation of the hydroxyl groups of daidzein, a widely available isoflavone. The selectivity for the 4' and 7 positions is achieved by controlling the reaction conditions.

Materials:

  • Daidzein (1.0 eq)

  • Dimethyl Sulfate (DMS) (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetone (anhydrous)

  • Methanol

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of Daidzein (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization. Filter the crystals and wash with cold methanol. Dry the crystals under vacuum.[5][6]

    • Column Chromatography: If further purification is required, dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound.[7][8]

Method 2: Negishi Cross-Coupling

This method offers a higher yield and involves the palladium-catalyzed cross-coupling of an organozinc reagent with a halogenated chromone derivative.

Materials:

  • 7-Methoxy-3-iodochromone (1.0 eq)

  • 4-Methoxyphenylzinc bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of 4-Methoxyphenylzinc bromide: This reagent can be prepared in situ from 4-bromoanisole and activated zinc.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-Methoxy-3-iodochromone (1.0 eq) in anhydrous DMF.

  • Add Palladium(II) acetate (0.05 eq) and Tri(o-tolyl)phosphine (0.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Slowly add the solution of 4-Methoxyphenylzinc bromide (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.[7][8]

Signaling Pathways and Mechanisms of Action

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

This compound exhibits antifungal activity, and one of its proposed mechanisms of action is the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9][10]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase & other enzymes membrane Fungal Cell Membrane ergosterol->membrane Incorporation dimethoxyisoflavone This compound dimethoxyisoflavone->lanosterol Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Anticancer Activity: Modulation of PAR4 and cAMP Signaling Pathways

Preliminary studies suggest that this compound may exert anticancer effects by modulating key signaling pathways involved in apoptosis and cell proliferation.

1. Prostate Apoptosis Response-4 (PAR4) Signaling Pathway

Extracellular Prostate Apoptosis Response-4 (Par-4) can induce apoptosis in cancer cells by binding to the Glucose-Regulated Protein 78 (GRP78) on the cell surface.[11][12] While the direct effect of this compound on this pathway is still under investigation, its structural similarity to other flavonoids that modulate apoptosis pathways makes this a plausible area of interest.

PAR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Par4_ext Secreted Par-4 GRP78 GRP78 Par4_ext->GRP78 Binding FADD FADD GRP78->FADD Activation Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic Apoptosis Induction via the Par-4/GRP78 Pathway.

2. cAMP/PKA/CREB Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a crucial regulator of various cellular processes, including cell growth, differentiation, and apoptosis.[13][14] Flavonoids have been shown to modulate this pathway. An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of target genes that can influence cell fate.

cAMP_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Proliferation/Apoptosis) CREB->Gene_Expression Transcription dimethoxyisoflavone This compound dimethoxyisoflavone->AC Modulation

Caption: The cAMP/PKA/CREB Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Daidzein or Halochromone) reaction Chemical Reaction (Methylation or Cross-Coupling) start->reaction crude Crude Product reaction->crude purification_step Purification (Recrystallization or Chromatography) crude->purification_step pure_product Pure this compound purification_step->pure_product characterization Characterization (NMR, MS, Purity Analysis) pure_product->characterization

Caption: General Workflow for Synthesis and Purification.

Conclusion

The protocols detailed in this document provide robust methods for the synthesis of this compound, facilitating further research into its biological activities. The selective methylation of daidzein offers a straightforward approach using a readily available precursor, while the Negishi cross-coupling provides a higher-yielding alternative. The elucidation of its involvement in key signaling pathways, such as ergosterol biosynthesis inhibition and potential modulation of apoptosis and cell proliferation pathways, underscores its promise as a lead compound for the development of new therapeutic agents. Researchers are encouraged to utilize these protocols and the accompanying information to advance the understanding and application of this compound.

References

Application Notes and Protocols for the Purification of 4',7-Dimethoxyisoflavone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',7-Dimethoxyisoflavone is a methoxyisoflavone that has been isolated from plant sources such as Albizzia lebbeck and Glycyrrhiza pallidiflora.[1][2] This compound has demonstrated antifungal activity, making it a molecule of interest for further research and development in the pharmaceutical and agrochemical sectors.[1] Efficient purification of this compound is crucial for obtaining the high-purity material required for in-depth biological studies and potential drug development.

These application notes provide detailed protocols for the purification of this compound using two common chromatographic techniques: flash chromatography for initial purification of larger quantities and preparative high-performance liquid chromatography (HPLC) for achieving high purity.

Chromatographic Purification Strategies

The selection of a purification strategy for this compound depends on the initial purity of the sample and the desired final purity and quantity. A typical workflow involves an initial, rapid purification of the crude material by flash chromatography, followed by a final polishing step using preparative HPLC to achieve high purity.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with a crude extract or synthetic mixture and proceeds through sample preparation, a primary purification step, and a final polishing step, culminating in the analysis of the purified compound.

Purification_Workflow cluster_prep Sample Preparation cluster_flash Primary Purification cluster_hplc Final Purification (Polishing) cluster_final Final Product Crude_Sample Crude this compound (from synthesis or extraction) Dissolution Dissolution in appropriate solvent Crude_Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Flash_Chromatography Flash Chromatography (Silica Gel) Filtration->Flash_Chromatography Fraction_Collection_Flash Fraction Collection Flash_Chromatography->Fraction_Collection_Flash TLC_Analysis TLC Analysis of Fractions Fraction_Collection_Flash->TLC_Analysis Pooling_Flash Pooling of Enriched Fractions TLC_Analysis->Pooling_Flash Prep_HPLC Preparative HPLC (C18 Column) Pooling_Flash->Prep_HPLC Fraction_Collection_HPLC Fraction Collection Prep_HPLC->Fraction_Collection_HPLC Purity_Analysis_HPLC Purity Analysis by Analytical HPLC Fraction_Collection_HPLC->Purity_Analysis_HPLC Pooling_HPLC Pooling of Pure Fractions Purity_Analysis_HPLC->Pooling_HPLC Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling_HPLC->Solvent_Removal Pure_Compound Pure this compound Solvent_Removal->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound using flash chromatography and preparative HPLC.

Table 1: Flash Chromatography Parameters and Representative Results
ParameterValue
Column Chemistry Silica Gel (40-63 µm)
Column Dimensions 40 g pre-packed
Mobile Phase Gradient of Hexane and Ethyl Acetate
Gradient Profile 0-100% Ethyl Acetate over 20 min
Flow Rate 40 mL/min
Detection UV at 254 nm
Sample Loading 1 g of crude material
Elution of Target ~40-60% Ethyl Acetate
Purity after Flash 85-95%
Typical Recovery 80-90%
Table 2: Preparative HPLC Parameters and Representative Results
ParameterValue
Column Chemistry C18 (5 µm)
Column Dimensions 250 x 21.2 mm
Mobile Phase Isocratic Methanol:Water (75:25, v/v) with 0.1% Acetic Acid
Flow Rate 20 mL/min
Detection UV at 276 nm
Injection Volume 5 mL (10 mg/mL solution)
Retention Time (Approx.) 15-20 min
Final Purity >99%
Typical Recovery 90-95%

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography

This protocol is designed for the initial purification of a crude sample of this compound.

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). b. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

2. Column and System Preparation: a. Select a pre-packed silica gel column appropriate for the amount of crude material. b. Equilibrate the column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) until a stable baseline is achieved.

3. Chromatographic Separation: a. Load the prepared sample onto the column. b. Begin the elution with a linear gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 100% ethyl acetate over 20-30 minutes. c. Monitor the elution of compounds using a UV detector, typically at 254 nm.

4. Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound. c. Pool the fractions containing the compound of interest with a purity of >85%.

5. Post-Purification: a. Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the enriched this compound.

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is for the final purification ("polishing") of the enriched this compound from the flash chromatography step.

1. Sample Preparation: a. Dissolve the enriched this compound from the flash chromatography step in the HPLC mobile phase (e.g., 75:25 methanol:water with 0.1% acetic acid) to a concentration of approximately 10 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column Preparation: a. Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm). b. Equilibrate the column with the mobile phase (75:25 methanol:water with 0.1% acetic acid) at a flow rate of 20 mL/min until a stable baseline is observed.

3. Chromatographic Separation: a. Inject the filtered sample solution onto the column. b. Perform an isocratic elution with the prepared mobile phase. c. Monitor the separation with a UV detector at 276 nm, which is near the absorbance maximum for many flavonoids.[3]

4. Fraction Collection: a. Collect the peak corresponding to this compound. The retention time will need to be determined by a preliminary analytical run but is expected to be in the range of 15-20 minutes under these conditions.

5. Purity Analysis and Final Processing: a. Analyze the purity of the collected fraction using an analytical HPLC system. b. Pool the fractions that meet the desired purity specification (e.g., >99%). c. Remove the solvent from the pooled fractions by rotary evaporation. To remove the water, lyophilization (freeze-drying) may be necessary for the final step. d. The final product should be a white to off-white solid.

Conclusion

The combination of flash chromatography and preparative HPLC provides an effective and scalable strategy for the purification of this compound from crude mixtures. Flash chromatography serves as an efficient initial cleanup and enrichment step, while preparative HPLC allows for the final polishing to achieve high purity suitable for demanding research and development applications. The protocols and data presented here offer a solid foundation for researchers to adapt and optimize the purification of this and other related methoxyisoflavones.

References

Application Notes and Protocols for 4',7-Dimethoxyisoflavone In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

4',7-Dimethoxyisoflavone is a naturally occurring isoflavone found in plants such as Albizzia lebbeck and has demonstrated a range of biological activities in preclinical studies.[1][2] As a member of the flavonoid family, it possesses a characteristic 3-phenylchromen-4-one backbone with methoxy groups at the 4' and 7 positions. These structural features contribute to its diverse pharmacological effects, making it a compound of interest for drug development professionals in oncology, immunology, and neuroscience. In vitro studies have highlighted its potential as an antifungal, anticancer, anti-inflammatory, and neuroprotective agent.[1][3][4][5]

Mechanism of Action

The precise mechanisms of action for this compound are multifaceted and appear to be context-dependent. Like other flavonoids, it is known to modulate multiple cellular signaling pathways.[6][7][8]

  • Anticancer Effects: In cancer cells, related methoxyflavones have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[9] For example, in human breast cancer MCF-7 cells, a similar compound, 4',7-dimethoxyflavanone, induced G2/M phase arrest and apoptosis.[9] This is often associated with the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK, which are critical for cell survival and proliferation.[6][7][10]

  • Anti-inflammatory Effects: Dimethoxyflavones have been shown to exert anti-inflammatory effects by inhibiting key mediators of inflammation. This includes the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] These effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[11][12]

  • Neuroprotective Effects: Studies on related dimethoxyflavones suggest they may offer neuroprotection by acting on multiple molecular targets.[4][13] This can involve the modulation of neurotransmitter receptors and the reduction of neuroinflammation by decreasing levels of pro-inflammatory cytokines in the central nervous system.[4][13]

Solubility and Stock Solution Preparation

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A stock concentration of 10-20 mM in fresh, moisture-free DMSO is recommended.[1] Store the stock solution in aliquots at -20°C or -80°C, protected from light.[5] When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations for Dimethoxy-Flavonoids

CompoundCell Line/ModelEffectConcentration/IC50DurationSource
4',7-Dimethoxyflavanone MCF-7 (Human Breast Cancer)AntiproliferativeIC50: 115.62 µM24 h[9]
3',4'-Dimethoxyflavone (DMF)SH-SY5Y (Human Neuroblastoma)Protection against MNNG-induced toxicityEC50: 9.94 ± 1.05 µMNot specified[14]
3',4'-Dimethoxyflavone (DMF)Primary Cortical NeuronsNeuroprotection against NMDA toxicityEvident at ≥ 25 µM5 min treatment[14]
7,4'-Dimethoxyflavone In vitro assaysInhibition of inflammatory mediators (COX, TNF-α, IL-1β)Concentration-dependentNot specified[3]

Note: Data for the specific 4',7-Dimethoxyisoflavone is limited in publicly available literature; the table includes data from closely related dimethoxy-flavonoids to provide a basis for experimental design. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell model and endpoint.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating adherent cancer cell lines (e.g., MCF-7) with this compound.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)[15]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks with complete growth medium. Change the medium every 2-3 days.[15]

  • Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension (200 x g for 5 minutes), and resuspend the pellet in fresh medium.[15]

  • Seeding for Experiments: Count viable cells using a hemocytometer or automated cell counter. Seed cells into appropriate culture plates (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays; 0.5 x 10^6 cells/well for a 6-well plate for protein/RNA extraction). Allow cells to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and non-toxic (e.g., 0.1%).

  • Treatment Application: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with specific assays such as MTT, apoptosis analysis, or cell lysis for Western blot/qPCR.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells cultured and treated in a 96-well plate (as per Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[17]

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated in a 6-well plate

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples within one hour using a flow cytometer. The results will distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cells cultured and treated in a 6-well plate or 10 cm dish

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer[19]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)[20]

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.[19]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21][22]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[20] Analyze band intensities relative to a loading control like β-actin.

Protocol 5: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in the mRNA expression of target genes.

Materials:

  • Cells cultured and treated in a 6-well plate

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse) for target genes and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: After treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template. Set up reactions in triplicate for each sample and gene.[23] Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.[23]

  • qPCR Run: Run the plate in a qPCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to a stable reference gene.[24]

Mandatory Visualizations

Experimental_Workflow_for_4_7_Dimethoxyisoflavone cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation start Select Cell Line (e.g., MCF-7, RAW264.7) culture Cell Culture & Seeding (24h Adhesion) start->culture prep_compound Prepare this compound (Stock in DMSO, Dilutions in Media) treatment Treat Cells with Compound (Vehicle, Dose 1, Dose 2...) (24-72h Incubation) prep_compound->treatment harvest Harvest Cells / Supernatant treatment->harvest viability Cell Viability Assay (MTT) harvest->viability apoptosis Apoptosis Assay (Flow Cytometry) harvest->apoptosis protein Protein Analysis (Western Blot) harvest->protein gene Gene Expression (qPCR) harvest->gene ic50 Calculate IC50 viability->ic50 pathway Analyze Protein/Gene Changes protein->pathway gene->pathway conclusion Draw Conclusions ic50->conclusion pathway->conclusion

Caption: Experimental workflow for in vitro evaluation of this compound.

Anticancer_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation compound This compound PI3K PI3K compound->PI3K Inhibits MEK MEK compound->MEK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) compound->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated anticancer signaling pathways modulated by this compound.

Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_output Inflammatory Output compound This compound p38 p38 compound->p38 JNK JNK compound->JNK ERK ERK compound->ERK Ikk IKK compound->Ikk stimulus Inflammatory Stimulus (e.g., LPS) stimulus->p38 stimulus->JNK stimulus->ERK stimulus->Ikk nucleus Nucleus p38->nucleus JNK->nucleus ERK->nucleus IkBa IκBα Ikk->IkBa P NFkB NF-κB IkBa->NFkB NFkB->nucleus Translocation TNFa TNF-α nucleus->TNFa IL1b IL-1β nucleus->IL1b COX2 COX-2 nucleus->COX2

Caption: Postulated anti-inflammatory signaling pathways inhibited by this compound.

References

Application Notes and Protocols for HPLC Analysis of 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4',7-Dimethoxyisoflavone. The provided methods are based on established analytical principles for isoflavone quantification and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a methoxylated isoflavone, a class of compounds known for their potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Note: The gradient program is a starting point and may require optimization based on the specific column and HPLC system used to achieve the desired separation and peak shape.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (from a solid matrix):

  • Accurately weigh a known amount of the homogenized sample powder.

  • Extract the analyte with a suitable solvent such as methanol or ethanol using sonication or vortexing. A common ratio is 1 g of sample to 10 mL of solvent.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Expected Performance)

The following table summarizes typical validation parameters for HPLC analysis of isoflavones, providing a benchmark for the expected performance of this method.[1][2][3]

ParameterExpected Range/Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Experimental Workflow and Data Analysis

The general workflow for the HPLC analysis of this compound is depicted below. Data analysis involves the integration of the peak area corresponding to this compound and quantification based on a calibration curve generated from the standard solutions.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare Standard Solutions hplc_injection Inject into HPLC System standard_prep->hplc_injection calibration_curve Generate Calibration Curve standard_prep->calibration_curve sample_prep Prepare Sample Extracts sample_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection (260 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification

HPLC Analysis Workflow for this compound.

Potential Biological Activity and Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, related methoxylated flavonoids have been shown to interact with various cellular targets. For instance, the structurally similar 7,4'-dimethoxy-3-hydroxyflavone has been identified as a protease-activated receptor 4 (PAR4) antagonist, which plays a role in platelet aggregation and thrombosis. The potential inhibitory pathway is illustrated below.

signaling_pathway cluster_downstream Downstream Signaling thrombin Thrombin par4 PAR4 Receptor thrombin->par4 activates g_protein G-Protein Activation par4->g_protein dimethoxyisoflavone This compound (Proposed) dimethoxyisoflavone->par4 inhibits plc PLC Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag IP3 & DAG Production pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release platelet_aggregation Platelet Aggregation ca_release->platelet_aggregation

Proposed Inhibitory Action on PAR4 Signaling Pathway.

Conclusion

The HPLC method outlined in this application note provides a reliable framework for the quantification of this compound. The protocol is adaptable and can be optimized to suit specific laboratory conditions and sample matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Note: High-Resolution NMR Sample Preparation for 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the structural elucidation and analysis of small molecules, specifically 4',7-Dimethoxyisoflavone, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: this compound (C₁₇H₁₄O₄, MW: 282.29 g/mol ) is a methoxylated isoflavone found in various plants.[1] Its characterization is crucial for research in natural products, medicinal chemistry, and drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such molecules. The quality of the NMR spectrum is profoundly dependent on the sample preparation. This document provides a detailed protocol for preparing high-quality NMR samples of this compound for both Proton (¹H) and Carbon-13 (¹³C) NMR analysis, ensuring high-resolution and reliable data acquisition.

Data Presentation: Recommended Sample Parameters

The following table summarizes the key quantitative parameters for preparing NMR samples of this compound. Adherence to these guidelines will help ensure optimal spectral quality.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Analyte Mass 5 - 25 mg[2][3][4]50 - 100 mg[2][3][5]¹³C has a much lower natural abundance and sensitivity than ¹H, requiring a more concentrated sample for a good signal-to-noise ratio in a reasonable time.[4][6]
Deuterated Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)CDCl₃ is a common and effective solvent for many isoflavones, offering good solubility and easy removal post-analysis.[7][8][9]
Solvent Volume 0.6 - 0.7 mL[3][10][11]0.6 - 0.7 mL[3][10][11]This volume ensures a sample height of approximately 4-5 cm in a standard 5 mm tube, which is optimal for shimming on most spectrometers.[6][10]
Final Concentration ~15 - 150 mM~300 - 600 mMA dilute solution for ¹H NMR improves resolution by decreasing viscosity, while a highly concentrated sample is ideal for ¹³C NMR.[4]
Internal Standard TMS (Tetramethylsilane)TMS (Tetramethylsilane)TMS provides a sharp singlet at 0 ppm for accurate chemical shift referencing in organic solvents.[3]

Experimental Protocols

This section details the step-by-step methodology for preparing a high-quality NMR sample. Following these procedures meticulously will minimize contaminants and magnetic field distortions, leading to superior spectral results.

Materials and Equipment:

  • This compound sample

  • Deuterated Chloroform (CDCl₃)

  • Tetramethylsilane (TMS) - optional, for referencing

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) and caps[2]

  • Small glass vial (e.g., 1-dram vial)

  • Pasteur pipettes and bulb

  • Glass wool or Kimwipes

  • Analytical balance

  • Vortex mixer (optional)

  • Permanent marker for labeling

Protocol for Sample Preparation:

  • Weighing the Analyte:

    • Place a clean, dry glass vial on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound (e.g., 10 mg for ¹H NMR) directly into the vial.[12] It is recommended to perform dissolution in a secondary vial rather than the NMR tube to ensure complete solubilization and allow for filtration.[2][3]

  • Solvent Addition and Dissolution:

    • Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the analyte.

    • If using an internal standard for chemical shift referencing, add a very small amount of TMS to the solvent. A common practice is to add one drop of TMS to a larger stock bottle of CDCl₃ (e.g., 10 mL) to create a dilute solution for multiple samples.[3]

    • Cap the vial and gently swirl or vortex until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filtration:

    • Take a clean Pasteur pipette and tightly pack a small plug of glass wool or a piece of a Kimwipe into the narrow tip.[6][11] This step is critical to remove any dust or particulate matter, which can severely degrade spectral resolution by distorting the magnetic field homogeneity.[6]

    • Do not use cotton wool, as solvents can leach impurities from it.[6]

  • Transfer to NMR Tube:

    • Using the filter-pipette, draw up the prepared solution from the vial.

    • Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[10] The final solution height should be approximately 4-5 cm.[6][10]

  • Capping and Labeling:

    • Securely place a cap on the NMR tube to prevent solvent evaporation and contamination.[5]

    • Using a permanent marker, clearly label the top part of the NMR tube with a unique identifier.[3] Do not use paper labels or tape on the lower part of the tube that enters the spectrometer.

  • Final Check:

    • Before inserting the sample into the spectrometer, ensure the exterior of the NMR tube is clean and free of any residue.

    • Invert the tube gently to ensure the solution is homogeneous, and then tap it to return all liquid to the bottom.

Visualized Workflows and Relationships

Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental workflow and the logical dependencies for achieving a high-quality spectrum.

G Experimental Workflow for NMR Sample Preparation cluster_prep Preparation cluster_transfer Purification & Transfer cluster_final Finalization A 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃) A->B C 3. Dissolve in Vial (Ensure complete dissolution) B->C D 4. Filter Solution (Pipette with glass wool plug) C->D E 5. Transfer to NMR Tube (To a height of ~4-5 cm) D->E F 6. Cap & Label Tube E->F G 7. Insert into Spectrometer F->G

Caption: Workflow for preparing a this compound NMR sample.

G Factors Influencing NMR Spectrum Quality cluster_inputs Input Factors cluster_outputs Spectral Outcomes A Correct Concentration P Optimal Sample Preparation A->P B High Purity Analyte B->P C Particulate-Free Solution C->P D High-Quality NMR Tube D->P X High Resolution P->X Y Good Lineshape P->Y Z Reliable Data P->Z

Caption: Logical relationship between preparation factors and spectral quality.

References

Application Notes and Protocols for 4',7-Dimethoxyisoflavone in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-DMI-20251110 Version: 1.0 For Research Use Only (RUO)

Introduction

4',7-Dimethoxyisoflavone, also known as Dimethoxydaidzein, is a natural isoflavonoid compound.[1][2] It has been isolated from various plant sources, including the leaves of Albizzia lebbeck.[3][4][5] Research has indicated its potential biological activities, primarily demonstrating antifungal properties against certain plant pathogenic fungi in vitro.[1][5][6] Additionally, some studies have suggested it may act as an inhibitor of testosterone 5α-reductase.[1] These characteristics make it a compound of interest for further investigation in various research fields.

This document provides detailed guidelines and protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) for experimental use, including preparation of stock solutions, storage recommendations, and a general protocol for its application in cell-based assays.

Physicochemical Properties and Solubility

Properly dissolving this compound is the first critical step for its use in in vitro experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₄O₄[2][3]
Molecular Weight 282.29 g/mol [1][2][3]
CAS Number 1157-39-7[1][2][3]
Appearance Powder
Solubility in DMSO

DMSO is the recommended solvent for preparing stock solutions of this compound for biological experiments. Solubility can vary slightly between batches and is significantly affected by the purity and water content of the DMSO.[4][5] Using fresh, anhydrous (hygroscopic) DMSO is crucial for achieving maximum solubility.[4][5] Sonication or ultrasonic treatment may be required to fully dissolve the compound at higher concentrations.[1][5]

Table 2: Reported Solubility of this compound in DMSO

SourceReported SolubilityMolar Concentration (approx.)Notes
Selleck Chemicals4 mg/mL[3][4]14.16 mM[3][4]Use fresh DMSO as moisture absorption reduces solubility.[4]
MedchemExpress50 mg/mL[5]177.12 mM[5]Requires ultrasonic treatment.[5]
TargetMol4 mg/mL[1]14.17 mM[1]Sonication is recommended.[1]

Preparation of Stock Solutions

It is standard practice to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture media to achieve the desired final concentration for experiments.

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate : Allow the vial of powdered this compound to reach room temperature before opening to prevent condensation.

  • Weigh : Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock, weigh 2.82 mg.

  • Add Solvent : Add the calculated volume of fresh, anhydrous DMSO to the powder. For 2.82 mg, add 1 mL of DMSO.

  • Dissolve : Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[1][5] Visually inspect the solution to confirm there are no visible particles.

  • Store : Aliquot the stock solution into smaller, single-use volumes in sterile, airtight vials to avoid repeated freeze-thaw cycles.[7] Store as recommended in Section 4.0.

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing a DMSO stock solution.
Stock Solution Calculation Guide

The following table provides volumes needed to prepare common stock concentrations.

Table 3: Preparation of this compound Stock Solutions

Desired ConcentrationMass: 1 mgMass: 5 mgMass: 10 mg
1 mM 3.54 mL17.71 mL35.42 mL
5 mM 0.71 mL3.54 mL7.08 mL
10 mM 0.35 mL1.77 mL3.54 mL
Calculations based on a Molecular Weight of 282.29 g/mol .[3]

Storage and Stability

The stability of this compound is critical for ensuring experimental reproducibility.

Table 4: Recommended Storage Conditions

FormTemperatureDurationNotes
Powder -20°C3 years[1][4]
In DMSO -80°C1 year[1] / 6 months[5][7]Recommended for long-term storage. Protect from light.[5][6]
In DMSO -20°C1 month[4][5][7]Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[7]

Best Practices for Storage:

  • Avoid Freeze-Thaw Cycles : Aliquoting stock solutions prevents degradation that can occur with repeated temperature changes.[7] Studies on other compounds in DMSO show that while many are stable for several cycles, minimizing them is a good practice.[8][9][10]

  • Use Airtight Containers : DMSO is hygroscopic and will absorb moisture from the air, which can reduce the solubility of the compound.[4][11] Store in tightly sealed containers.

  • Protect from Light : For solutions stored at -20°C or -80°C, protection from light is recommended to prevent photodegradation.[5][6]

Biological Activity and Potential Signaling Pathways

While the specific molecular targets of this compound are not extensively characterized, research on this and related isoflavones suggests modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Flavonoids are known to interact with various protein kinases.[12][13] For instance, related isoflavones have been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical in cancer cell growth and survival.[12][14]

The diagram below illustrates a potential mechanism of action based on the known effects of similar flavonoid compounds.

G cluster_pathway Potential Signaling Pathways Modulated by Flavonoids cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway DMI This compound PI3K PI3K DMI->PI3K ERK ERK DMI->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Metastasis Metastasis & Angiogenesis ERK->Metastasis

Figure 2. Potential inhibitory effects on PI3K/Akt and MAPK/ERK pathways.

Protocols for Experimental Use

General Protocol for In Vitro Cell-Based Assays (e.g., Cytotoxicity)

This protocol provides a general workflow for treating adherent cells with this compound. It should be optimized for specific cell lines and assay types.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile tissue culture plates

  • 10 mM stock solution of this compound in DMSO

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.[15]

    • Wash cells with PBS, then detach them using Trypsin-EDTA.[16]

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet and count the cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the 10 mM DMSO stock solution in complete cell culture medium to prepare working concentrations.

    • Important : The final concentration of DMSO in the wells should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Example Dilution: To make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution in culture medium. Adding 10 µL of this working solution to 90 µL of medium in a well would result in a final concentration of 10 µM.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the desired final concentrations of this compound to the respective wells.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated wells.

    • Include an "untreated control" group with fresh medium only.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessing Cell Viability:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 10-20 µL of MTT or MTS solution).

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage relative to the vehicle control.

G cluster_workflow Workflow: In Vitro Cell-Based Assay seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate for 24h (Attachment) seed->incubate1 treat 4. Treat Cells with Compound incubate1->treat prepare_dilutions 3. Prepare Serial Dilutions in Medium prepare_dilutions->treat incubate2 5. Incubate for 24-72h treat->incubate2 add_reagent 6. Add Viability Reagent (e.g., MTT) incubate2->add_reagent read 7. Read Plate & Analyze Data add_reagent->read

Figure 3. General experimental workflow for a cell-based assay.

References

Application Note: Preparation and Storage of 4',7-Dimethoxyisoflavone Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4',7-Dimethoxyisoflavone, also known as Daidzein dimethyl ether, is a synthetic isoflavone structurally related to compounds found in plants like legumes.[1] It is utilized in research for its biological activities, including antifungal properties and its potential to modulate cellular signaling pathways involved in growth and hormonal activity.[1][2][3] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reproducible experimental results. This document provides detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo applications.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and solubility properties of this compound, along with recommended storage conditions.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 1157-39-7[1][3]
Molecular Formula C₁₇H₁₄O₄[1][3][4]
Molecular Weight 282.29 g/mol [1][3][4]
Appearance Creamy white crystalline powder[5]

| Melting Point | 163 °C[1] |

Table 2: Solubility Data for this compound

Solvent Concentration Notes
DMSO 4 mg/mL (~14.16 mM)[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (~8.86 mM)[2] | For in vivo use. Heat and/or sonication may be required to aid dissolution.[2] |

Table 3: Recommended Storage Conditions

Format Temperature Duration Special Conditions
Solid Powder -20°C 3 years[3] Keep container tightly closed.[1][5]
Stock Solution in DMSO -80°C 6 - 12 months[2][3] Aliquot to avoid repeated freeze-thaw cycles.[2][3]

| Stock Solution in DMSO | -20°C | 1 month[2][3] | Protect from light.[2] |

Experimental Protocols

Safety Precautions
  • Handle this compound powder in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution for in vitro assays.

Materials and Equipment:

  • This compound powder (MW: 282.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Sonicator bath

Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 282.29 g/mol * 1000 mg/g = 2.82 mg

  • Weighing: Accurately weigh 2.82 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[2][3]

  • Storage: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[3] Ensure tubes are clearly labeled with the compound name, concentration, and date of preparation.

G cluster_prep Preparation cluster_store Storage A 1. Calculate Mass (e.g., 2.82 mg for 1 mL of 10 mM) B 2. Weigh Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex / Sonicate Until Dissolved C->D E 5. Aliquot into Single-Use Volumes D->E F 6. Store at -20°C or -80°C (Protect from Light) E->F

Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the high-concentration DMSO stock for use in cell culture experiments.

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Methodology:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is advisable to perform serial dilutions to avoid precipitation of the compound.[6] For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile culture medium.

  • Final Dilution: Further dilute the intermediate solution to the desired final working concentration directly in the cell culture medium. For instance, to achieve a 10 µM final concentration from a 1 mM intermediate stock, perform a 1:100 dilution.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[6] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Usage: Use the freshly prepared working solutions immediately for experiments. Do not store diluted aqueous solutions.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are an active area of research, it is structurally related to other isoflavones like genistein, which are known to influence key cellular pathways. Research suggests it may modulate pathways related to estrogen receptor signaling, cell growth, and metabolism.[1] Related flavonoids have been shown to impact the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial regulators of cell proliferation, survival, and apoptosis.[7][8][9][10]

G cluster_pathways Potential Intracellular Targets cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcomes Cellular Outcomes compound This compound ER Estrogen Receptor Signaling compound->ER PI3K PI3K compound->PI3K MAPKKK MAPKKK compound->MAPKKK Outcome Modulation of Gene Expression, Cell Proliferation, Apoptosis ER->Outcome Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Outcome MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Outcome

Potential signaling pathways modulated by isoflavones.

References

Application Notes and Protocols for the Quantification of 4',7-Dimethoxyisoflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of 4',7-Dimethoxyisoflavone in various biological matrices. The protocols detailed below are founded on established analytical techniques for isoflavone analysis and can be adapted for specific research needs.

Introduction

This compound is a methoxylated isoflavone that has garnered interest for its potential pharmacological activities, including antifungal properties.[1] Accurate quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document outlines detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for low concentration measurements, while HPLC-UV is a robust and more accessible alternative for higher concentration samples.

UPLC-MS/MS Method

This method is recommended for its high sensitivity and selectivity, which is crucial for detecting low levels of this compound and its potential metabolites in complex biological matrices.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Adapted from similar isoflavone analyses):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Typical MS Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for the specific instrument and analyte.

HPLC-UV Method

A reliable and cost-effective method suitable for routine analysis when high sensitivity is not a primary requirement.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Adapted from similar isoflavone analyses):

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined using a UV scan of a standard solution.

  • Injection Volume: 20 µL.

Sample Preparation Protocols

Proper sample preparation is critical to remove interferences and concentrate the analyte of interest. The choice of method depends on the biological matrix.

Plasma/Serum Samples

3.1.1. Protein Precipitation (PPT)

A simple and rapid method for removing proteins from plasma or serum.

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard if used).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again.

  • Transfer the supernatant to an autosampler vial for analysis.

3.1.2. Liquid-Liquid Extraction (LLE)

Offers a cleaner extract compared to PPT.

Protocol:

  • To 200 µL of plasma or serum, add an appropriate internal standard.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction with another 1 mL of the organic solvent.

  • Combine the organic layers and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

3.1.3. Solid-Phase Extraction (SPE)

Provides the cleanest extracts and allows for sample concentration.

Protocol:

  • Condition the SPE Cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elute: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Urine Samples

For urine samples, a "dilute-and-shoot" approach may be feasible for UPLC-MS/MS if the concentration is high enough. However, for lower concentrations or HPLC-UV analysis, an extraction step is necessary. LLE or SPE protocols similar to those for plasma can be adapted. It is often necessary to include an enzymatic hydrolysis step to measure conjugated metabolites (glucuronides and sulfates).

Enzymatic Hydrolysis Protocol:

  • To 500 µL of urine, add 50 µL of an appropriate buffer (e.g., 1 M acetate buffer, pH 5.0).

  • Add β-glucuronidase/sulfatase enzyme solution.

  • Incubate the mixture at 37 °C for a specified time (e.g., 2-4 hours or overnight).

  • Stop the reaction by adding a solvent like cold acetonitrile.

  • Proceed with LLE or SPE.

Tissue Homogenates

Protocol:

  • Weigh the tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • The resulting homogenate can be treated similarly to plasma samples, starting with protein precipitation, LLE, or SPE to extract the analyte.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. Key validation parameters, as recommended by regulatory guidelines, are summarized in the table below. The provided values are typical for UPLC-MS/MS and HPLC-UV assays for small molecules and should be established specifically for the this compound assay.

ParameterUPLC-MS/MS (Typical Values)HPLC-UV (Typical Values)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL10 - 100 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mL1000 - 10,000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery (%) > 70%> 70%
Matrix Effect Should be assessed and minimizedLess common, but should be checked
Stability (Freeze-thaw, short-term, long-term) Analyte should be stable under storage and processing conditionsAnalyte should be stable under storage and processing conditions

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Tissue) extraction Extraction (PPT, LLE, or SPE) sample->extraction Add Internal Standard reconstitution Evaporation & Reconstitution extraction->reconstitution analysis UPLC-MS/MS or HPLC-UV Analysis reconstitution->analysis data_processing Data Acquisition & Processing analysis->data_processing quantification Quantification data_processing->quantification result Result quantification->result Final Concentration

Caption: General experimental workflow for the quantification of this compound.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound are not well-elucidated. However, flavonoids, in general, are known to interact with multiple cellular signaling cascades. The diagram below illustrates some of the common pathways that could be investigated. The anti-cancer effects of some flavones are known to be mediated through the induction of apoptosis via intrinsic and extrinsic pathways.[2] Other signaling pathways like PI3K/AKT/mTOR, JAK/STAT, NF-κB, and ERK/MAPK are also common targets for flavonoids.[3]

signaling_pathways cluster_pathways Potential Cellular Targets isoflavone This compound pi3k PI3K/Akt Pathway isoflavone->pi3k Modulation mapk MAPK Pathway (ERK, JNK, p38) isoflavone->mapk Modulation nfkb NF-κB Pathway isoflavone->nfkb Modulation apoptosis Apoptosis Pathway (Caspase Activation) isoflavone->apoptosis Induction cell_effects Cell Proliferation, Inflammation, etc. pi3k->cell_effects Regulates mapk->cell_effects Regulates nfkb->cell_effects Regulates cell_death Cell Death apoptosis->cell_death Leads to

Caption: Potential signaling pathways modulated by flavonoids like this compound.

Conclusion

The protocols and data presented here provide a robust framework for the quantitative analysis of this compound in biological samples. It is imperative that any adapted method undergoes a thorough validation to ensure the generation of reliable and reproducible data for research and drug development purposes. Further investigation is required to elucidate the specific signaling pathways affected by this compound.

References

Application Notes and Protocols: 4',7-Dimethoxyisoflavone for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4',7-Dimethoxyisoflavone, also known as Dimethoxydaidzein, is a natural isoflavonoid isolated from plants such as Albizzia lebbeck[1]. While its most prominently documented biological activity in the literature is antifungal, its structural similarity to other well-studied isoflavones suggests potential applications in other areas of cell biology research[1][2]. Notably, it is a known inhibitor of testosterone 5α-reductase, indicating a potential role in steroid-hormone-related cancer research, such as prostate cancer[3].

Furthermore, the broader class of methoxylated flavonoids consistently demonstrates anticancer and anti-inflammatory properties in various cell culture models. These activities are often mediated through the modulation of key cellular signaling pathways, including PI3K/Akt and NF-κB/MAPK.

This document provides a comprehensive guide for researchers looking to investigate the potential biological effects of this compound in cell culture. It includes detailed protocols for preparing the compound and for conducting fundamental assays to assess its impact on cell viability, apoptosis, cell cycle, and inflammation. The signaling pathways and quantitative data presented are based on published findings for structurally related compounds, offering a strong foundational hypothesis for experimental design.

Physicochemical Properties and Stock Solution Preparation

Proper preparation and storage of this compound are critical for reproducible experimental results.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms Dimethoxydaidzein [1][3]
Molecular Formula C₁₇H₁₄O₄ [2]
Molecular Weight 282.29 g/mol [2]
CAS Number 1157-39-7 [2]
Appearance Powder [2]

| Solubility | DMSO (≥ 14 mM) |[2] |

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., Selleck Chemicals, MedchemExpress)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock): Mass = 0.010 mol/L x 0.001 L x 282.29 g/mol x 1000 mg/g = 2.82 mg.

  • Dissolution: Aseptically add the calculated mass of the powder to a sterile tube. Add the corresponding volume of fresh, anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound[1].

  • Storage Conditions: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[1][2].

Applications and Experimental Workflows

The following sections outline potential applications for this compound and provide a general workflow for its investigation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Studies cluster_pathway Phase 4: Pathway Analysis prep Prepare 10 mM Stock in DMSO dilute Dilute to Working Concentrations in Media prep->dilute treat Treat Cells (e.g., MCF-7, RAW264.7) dilute->treat viability Assess Cell Viability (MTT Assay) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Use IC50 Concentration cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle inflammation Inflammation Assay (Griess - NO) ic50->inflammation western Western Blot (p-Akt, p-NF-κB, etc.) apoptosis->western cellcycle->western inflammation->western G cluster_pathway PI3K/Akt & ERK Signaling cluster_apoptosis Mitochondrial Apoptosis compound This compound pi3k PI3K compound->pi3k akt Akt compound->akt erk ERK compound->erk pi3k->akt p bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 erk->bcl2 mito Mitochondrial Permeability ↑ bcl2->mito bax Bax (Pro-apoptotic) bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_pathway NF-κB & MAPK Signaling cluster_response Inflammatory Response cluster_nucleus compound This compound ikb IκBα compound->ikb mapk MAPKs (ERK, JNK, p38) compound->mapk lps LPS tlr4 TLR4 lps->tlr4 tlr4->ikb p ⊣ tlr4->mapk p nfkb NF-κB p65 ikb->nfkb releases nfkb_nuc NF-κB p65 nfkb->nfkb_nuc translocation mapk_nuc p-MAPKs mapk->mapk_nuc translocation nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes mapk_nuc->genes mediators Inflammatory Mediators (NO, PGE₂, Cytokines) ↑ genes->mediators

References

Application Notes and Protocols for 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Name: 4',7-Dimethoxyisoflavone (Daidzein dimethyl ether) Molecular Formula: C₁₇H₁₄O₄ Molecular Weight: 282.29 g/mol CAS Number: 1157-39-7

Application Notes

Overview

This compound is a naturally occurring isoflavone found in plants such as Albizzia lebbeck and Glycyrrhiza pallidiflora. As a methoxylated derivative of daidzein, it exhibits increased metabolic stability and lipophilicity, which may enhance its biological activity. Research has demonstrated its potential in several therapeutic areas, primarily due to its anticancer, anti-inflammatory, neuroprotective, and antifungal properties. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

This compound and its structural analogs have shown promise as anticancer agents. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

  • Mechanism of Action: Studies on the structurally related 4',7-dimethoxyflavanone in human breast cancer cells (MCF-7) revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1] This is associated with an increase in the levels of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[1] Furthermore, many flavonoids are known to exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which control cell survival, proliferation, and apoptosis.[2][3][4] The methylated nature of this compound is thought to improve its stability and efficacy as an anticancer compound.[2][5]

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its activity is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) in certain models.

  • Mechanism of Action: this compound inhibits the activity of cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2 over COX-1.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. The compound also reduces the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[7][8][9] This dual action on both the enzymatic and cytokine pathways underscores its potential as a potent anti-inflammatory agent. The anti-inflammatory effects of flavonoids are often linked to the inhibition of the NF-κB and MAPK signaling pathways.[10][11]

Neuroprotective Effects

Methoxyflavones, including this compound, are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.

  • Mechanism of Action: In preclinical models, related methoxyflavones have been shown to reduce levels of amyloid-beta (Aβ) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the brain. They may exert their effects by interacting with neurotransmitter receptors, such as GABA and serotonin receptors, and by modulating neurotrophic factor levels like BDNF.

Other Biological Activities
  • Antifungal Properties: this compound has been shown to possess antifungal activity against various plant pathogenic fungi in vitro.

  • Enzyme Inhibition: It has been identified as an inhibitor of rat prostate testosterone 5α-reductase, suggesting potential applications in conditions related to androgen metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and structurally similar methoxyflavones.

Table 1: Anticancer Activity of Methoxyflavones

CompoundCell LineAssayIC₅₀ ValueExposure TimeReference
4',7-DimethoxyflavanoneMCF-7 (Breast Cancer)Proliferation115.62 µM24 h[1]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT25 µMNot Specified[2][5]
5,4'-Dihydroxy-6,7-dimethoxyflavoneMCF-7 (Breast Cancer)Cytotoxicity<10 µM72 h[12]
4',5'-Dihydroxy-5,7,3'-trimethoxyflavoneHCC1954 (Breast Cancer)Cytotoxicity8.58 µMNot Specified[12]

Table 2: Anti-inflammatory Activity of 4',7-Dimethoxyflavone

ModelParameterDose/Concentration% InhibitionReference
Carrageenan-induced rat paw edemaPaw Edema50 mg/kg52.4% (max)
In vitro COX assayCOX-1 InhibitionNot SpecifiedModerate
In vitro COX assayCOX-2 InhibitionNot SpecifiedHigh
In vitro cytokine assayTNF-α & IL-1βConcentration-dependentSignificant

Experimental Protocols

In Vitro Cell-Based Assays

3.1.1. Cell Culture and Treatment

  • Culture the desired cancer cell line (e.g., MCF-7, HepG2) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • For experiments, seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only) group.

3.1.2. Cell Viability (MTT) Assay Note: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to run parallel controls without cells to check for direct reduction and consider alternative assays like SRB if significant interference is observed.[13][14]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with a range of concentrations of this compound and incubate for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3.1.3. Cell Cycle Analysis by Flow Cytometry

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., its IC₅₀ value) for 24 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[15][16][17] Incubate for at least 30 minutes on ice.[15][17]

  • Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[15][17]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[15][17]

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the DNA content using a flow cytometer. Gate on single cells and analyze at least 10,000 events per sample.[15] The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Anti-inflammatory Assay

3.2.1. Carrageenan-Induced Paw Edema in Rats

  • Acclimate male Wistar rats (180-220g) for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer this compound (e.g., at doses of 10, 25, 50 mg/kg) or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before inducing inflammation.[18][19]

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Induce acute inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[18][20]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Validation start Prepare this compound Stock Solution (DMSO) cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2) start->cell_culture viability Cell Viability Assay (MTT Assay) cell_culture->viability ic50 Determine IC₅₀ viability->ic50 apoptosis Apoptosis Assay (DAPI / Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle protein_extraction Protein Extraction from Treated Cells ic50->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot targets Analyze Key Proteins: - PI3K/Akt - NF-κB (p65, IκBα) - COX-2 - Bcl-2, Bax western_blot->targets animal_model Animal Model (e.g., Rat Paw Edema) targets->animal_model Hypothesis Validation treatment Administer Compound animal_model->treatment measure Measure Inflammatory Response treatment->measure

Caption: General workflow for evaluating this compound.

Anti-inflammatory Signaling Pathway

G cluster_nfkb NF-κB Pathway cluster_cox COX Pathway compound This compound ikb IκBα Degradation compound->ikb Inhibits cox2 COX-2 Enzyme compound->cox2 Inhibits nfkb NF-κB (p65) Nuclear Translocation ikb->nfkb cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation pgs Prostaglandins cox2->pgs pgs->inflammation

Caption: Inhibition of NF-κB and COX-2 pathways by this compound.

Anticancer Signaling Pathway

G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control compound This compound akt Akt compound->akt Inhibits? cdk1_cyclinB CDK1 / Cyclin B Complex compound->cdk1_cyclinB Modulates pi3k PI3K pi3k->akt bad Bad (pro-apoptotic) akt->bad Inhibits bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 apoptosis Apoptosis bcl2->apoptosis [Cell Death] [Cell Death] apoptosis->[Cell Death] g2m G2/M Arrest cdk1_cyclinB->g2m [Proliferation Block] [Proliferation Block] g2m->[Proliferation Block]

Caption: Potential anticancer mechanisms of this compound.

References

Application Notes and Protocols: 4',7-Dimethoxyisoflavone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of 4',7-Dimethoxyisoflavone and its analogs in cancer cell line studies. Due to the limited availability of specific quantitative data for this compound, this document also includes data from structurally related monomethoxyisoflavones, Biochanin A and Formononetin, to provide a representative overview of the potential anticancer effects. Detailed protocols for key experimental assays are provided to facilitate further research.

Introduction

This compound is a member of the isoflavone class of flavonoids, which are naturally occurring polyphenolic compounds found in various plants. Isoflavones have garnered significant interest in cancer research due to their potential to modulate various cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation. The methoxy groups at the 4' and 7' positions of the isoflavone backbone are thought to enhance metabolic stability and cell permeability, potentially increasing its bioavailability and efficacy as an anticancer agent.

This document summarizes the available data on the effects of this compound and its analogs on cancer cell lines and provides detailed protocols for the evaluation of its anticancer properties.

Data Presentation

Antiproliferative Activity of this compound Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of 4',7-dimethoxyflavanone and the related monomethoxyisoflavones, Biochanin A and Formononetin, in various cancer cell lines. This data is crucial for determining the effective concentration range for in vitro studies.

CompoundCancer Cell LineCell TypeIncubation TimeIC50 (µM)Citation
4',7-DimethoxyflavanoneMCF-7Breast Adenocarcinoma24 h115.62[1]
Biochanin AA549Lung Carcinoma48 h~100[2]
Biochanin A95DLung Cancer48 h~120[2]
Biochanin ASK-Mel-28Malignant Melanoma48 h>10, <25[3]
Biochanin ASK-BR-3Breast Adenocarcinoma72 h~50-100[4]
FormononetinMOLT-4Acute Lymphoblastic Leukemia24 h155.8[5][6]
FormononetinMOLT-17Acute Lymphoblastic Leukemia24 h183.2[5][6]
FormononetinLewis Lung CarcinomaLung Carcinoma72 h>100[7]

Note: Data for this compound is limited. The table includes data for the structurally similar 4',7-dimethoxyflavanone and the monomethoxyisoflavones Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) and Formononetin (7-hydroxy-4'-methoxyisoflavone) for comparative purposes.

Effects on Cell Cycle and Apoptosis

Studies on 4',7-dimethoxyflavanone, a related compound, have shown that it can induce cell cycle arrest and apoptosis in cancer cells. In MCF-7 breast cancer cells, treatment with 4',7-dimethoxyflavanone at its IC50 concentration led to an increase in the sub-G1 phase population, indicative of apoptosis, and an accumulation of cells in the G2/M phase of the cell cycle[1]. This G2/M arrest was associated with an increase in the expression of CDK1 and cyclin B[1].

Similarly, related isoflavones like Biochanin A and Formononetin have been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, Biochanin A induces S phase arrest and apoptosis in lung cancer cells[2]. Formononetin has been shown to promote cell cycle arrest in prostate cancer cells[7].

Signaling Pathways

The anticancer effects of isoflavones are often attributed to their ability to modulate key signaling pathways that regulate cell growth, survival, and apoptosis. While specific pathways for this compound are not yet fully elucidated, related compounds are known to affect the following pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some isoflavones have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Modulation of this pathway by isoflavones can lead to the inhibition of cancer cell growth.

Further research is required to determine the precise signaling pathways affected by this compound.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Protein Quantification western_blot->protein_quant

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Isoflavone This compound (Potential Inhibition) Isoflavone->PI3K Isoflavone->Akt

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors Isoflavone This compound (Potential Inhibition) Isoflavone->Raf Isoflavone->MEK

Caption: The MAPK/ERK signaling pathway and potential inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its IC50 value.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Cancer cell lines

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as required.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Analytical Standards for 4',7-Dimethoxyisoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',7-Dimethoxyisoflavone is a naturally occurring isoflavone found in various plants, including the leaves of Albizzia lebbeck.[1][2] As a member of the flavonoid family, it has garnered interest for its potential biological activities. This document provides a comprehensive overview of the analytical standards, methodologies for its analysis, and insights into its biological activities to support research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and formulation.

PropertyValueReference
Chemical Name 7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Synonyms Daidzein dimethyl ether[3]
CAS Number 1157-39-7
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
Appearance Solid
Solubility Soluble in DMSO (4 mg/mL, 14.17 mM)[2][3]

Analytical Methodologies

Accurate and robust analytical methods are crucial for the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a widely used technique for the separation and quantification of isoflavones. While a specific method for this compound is not extensively documented, a general method for isoflavone analysis can be adapted.

Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Isoflavones typically exhibit strong absorbance between 254 nm and 280 nm. A wavelength of 260 nm is a good starting point for detection.

  • Standard Preparation: Prepare a stock solution of this compound in DMSO or methanol. Create a series of dilutions in the mobile phase to generate a calibration curve.

  • Sample Preparation: For plant extracts or other biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject Inject onto HPLC Column Standard->Inject Sample Extract Sample Matrix Sample->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (260 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the method of choice. This technique allows for the precise quantification of the analyte based on its mass-to-charge ratio and fragmentation pattern.

Protocol: UPLC-MS/MS Analysis of this compound

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid is suitable. A faster gradient can be employed due to the higher efficiency of UPLC.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI in positive mode is expected to be effective for isoflavones, monitoring for the [M+H]⁺ ion (m/z 283.1).

  • MS/MS Parameters:

    • Precursor Ion: 283.1

    • Product Ions: The specific product ions would need to be determined by infusing a standard solution and performing a product ion scan. Common fragmentation patterns for isoflavones involve cleavage of the C-ring.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially less rigorous cleanup required due to the selectivity of MS/MS.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection Prepare Prepare Samples & Standards Inject Inject onto UPLC Column Prepare->Inject Separate Fast Gradient Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Fragment MRM Fragmentation Ionize->Fragment Detect Quantify Product Ions Fragment->Detect

Caption: Putative signaling pathway modulated by this compound.

Conclusion

This compound presents as a compound of interest with documented antifungal activity and potential for 5α-reductase inhibition. The analytical protocols outlined here provide a foundation for researchers to accurately quantify and further investigate the properties of this isoflavone. Further studies are warranted to establish its precise mechanisms of action and to explore its full therapeutic potential.

References

handling and safety precautions for 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of 4',7-Dimethoxyisoflavone, a synthetic isoflavone with potential applications in antifungal and anticancer research. The information is intended to ensure safe laboratory practices and effective experimental design.

Section 1: Safety and Handling

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1], it is crucial to adhere to good laboratory practices and take appropriate safety precautions when handling this compound. As with any chemical, potential hazards should not be disregarded, and exposure should be minimized.

Summary of Safety Data

The following table summarizes the key safety and handling information for this compound, compiled from various safety data sheets (SDS).

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 1157-39-7[2]
Molecular Formula C₁₇H₁₄O₄[2]
Molecular Weight 282.29 g/mol [2]
Appearance White to light yellow powder/crystal
Odor No information available[3]
Melting Point 161-165 °C
Solubility DMSO: 4 mg/mL (14.16 mM)[4]
Hazard Classification Not classified as hazardous[1]
Acute Toxicity No information available[3]
Skin Corrosion/Irritation May cause skin irritation[5]
Eye Damage/Irritation May cause eye irritation[5]
Inhalation Hazard May be irritating to mucous membranes and upper respiratory tract.[5]
Storage Keep tightly closed. Store in a cool, dry place.[5] Recommended storage at 10°C - 25°C.[2][2][5]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]
Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to protect against dust particles and potential splashes.[7]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[8] Gloves should be inspected before use and removed carefully to avoid skin contamination.

  • Body Protection: A standard laboratory coat is required.[7] For procedures with a higher risk of dust generation, additional protective clothing such as an apron may be necessary.[8]

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a government-approved respirator should be used.[5][9]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek medical attention.

  • After Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[5][10]

Section 2: Experimental Protocols

The following protocols are provided as a guide for the use of this compound in a research setting. These should be adapted to specific experimental requirements and performed in accordance with all institutional safety guidelines.

Preparation of Stock Solutions

This compound is sparingly soluble in water but can be dissolved in organic solvents like DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Under a chemical fume hood, weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., to make a 10 mM stock solution, add 354.25 µL of DMSO to 1 mg of the compound).

  • Vortex the tube until the powder is completely dissolved. Sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cell Culture Assay: Anti-proliferation Study

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on a cancer cell line (e.g., MCF-7 human breast cancer cells).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM).

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 3: Visualizations

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling and preparation of this compound for experimental use.

Safe_Handling_Workflow cluster_prep Preparation Area (Fume Hood) cluster_ppe Personal Protective Equipment cluster_storage Storage cluster_disposal Waste Disposal weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot storage Store at -20°C / -80°C aliquot->storage disposal Dispose of Waste Properly aliquot->disposal Dispose of contaminated materials gloves Gloves lab_coat Lab Coat goggles Goggles end End disposal->end start Start start->weigh

Caption: Workflow for the safe handling and preparation of this compound.

Postulated Signaling Pathway of a Related Compound

While the detailed signaling pathway of this compound is not fully elucidated, research on a structurally similar compound, 4',7-dimethoxyflavanone, has shown effects on the cell cycle in human breast cancer MCF-7 cells. The following diagram illustrates this reported mechanism.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis compound 4',7-Dimethoxyflavanone cdk1 CDK1 (Increased) compound->cdk1 cyclinB Cyclin B (Increased) compound->cyclinB subg1 Sub-G1 Phase (Increased DNA fragmentation) compound->subg1 g2m_arrest G2/M Phase Arrest cdk1->g2m_arrest cyclinB->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis subg1->apoptosis

Caption: Postulated effect of a related compound on the cell cycle in MCF-7 cells.

References

Troubleshooting & Optimization

Technical Support Center: Isoflavone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis, extraction, and purification of isoflavones. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) in Isoflavone Synthesis

Q1: Why am I getting low yields in my isoflavone synthesis via the deoxybenzoin route?

A1: Low yields in the deoxybenzoin route are a common problem. Several factors can contribute to this issue:

  • Harsh Reaction Conditions: The use of strong acids for cyclization can lead to the degradation of sensitive functional groups on your starting materials or product.[1]

  • Inefficient Formylation/Acylation: The crucial step of adding a carbon unit at the benzylic position to form the α-formyldeoxybenzoin intermediate can be inefficient, leading to incomplete conversion.[1]

  • Precursor Quality: The synthesis of the deoxybenzoin precursors from phenols and phenylacetic acids can itself result in low yields, impacting the overall process. This route often requires protection and deprotection steps, which can further decrease the yield.[1]

  • Side Reactions: Depending on the substituents present on the aromatic rings, unwanted side reactions can compete with the desired cyclization, consuming starting material and complicating purification.

Troubleshooting Tip: Consider alternative methods like metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) of C-3 functionalized chromones, which can offer higher yields and milder reaction conditions.[1] For instance, the Negishi cross-coupling of a C-3 zincated chromone with p-methoxyphenyl iodide to produce a biochanin A precursor has been reported with a 95% yield.[1]

Q2: My synthesis involves many protection and deprotection steps, which is time-consuming and reduces my overall yield. How can I avoid this?

A2: The complexity of isoflavone structures, especially those with multiple hydroxyl groups, often necessitates protection-deprotection strategies.[1] To minimize these steps:

  • Choose a Convergent Strategy: Synthetic routes that build the isoflavone core late in the process, such as direct arylation methods, can be beneficial. For example, the direct arylation of 2-hydroxyenaminoketones avoids the need for pre-functionalized coupling partners.[1]

  • Utilize Chemoselective Reagents: Employ reagents that react selectively with one functional group in the presence of others.

  • Explore Biosynthesis/Enzymatic Synthesis: Advances in synthetic biology using engineered yeasts offer a sustainable alternative to chemical synthesis.[2][3] These methods can perform complex modifications like hydroxylation and methylation with high specificity, avoiding traditional protection chemistry.[3]

Q3: I am struggling with the 2,3-aryl migration step when synthesizing isoflavones from chalcone precursors. What are the common pitfalls?

A3: The oxidative rearrangement of a chalcone to an isoflavone is a biomimetic process that can be challenging to control in a laboratory setting.[1]

  • Oxidizing Agent: The choice and stoichiometry of the oxidizing agent (e.g., thallium(III) nitrate) are critical. Incorrect amounts can lead to over-oxidation or incomplete reaction.

  • Reaction Conditions: The reaction is sensitive to solvent and temperature. Optimization is often required for each specific substrate.

  • Intermediate Stability: The reaction proceeds through intermediates that may not be stable under the reaction conditions, leading to the formation of byproducts.

Table 1: Comparison of Common Isoflavone Chemical Synthesis Routes
Synthesis RouteKey PrecursorsCommon ProblemsReported YieldsCitations
Deoxybenzoin Route 2-hydroxydeoxybenzoinsLow yields, harsh acidic conditions, multiple protection/deprotection steps.Variable, often low.[1]
Chalcone Rearrangement ChalconesDifficult to control oxidative rearrangement, potential for side products.Moderate[1]
Negishi Cross-Coupling C-3 zincated chromones, Aryl halidesRequires preparation of organozinc reagents.High (e.g., 88-95% for Biochanin A)[1]
Direct Arylation 2-hydroxyenaminoketones, Boronic acidsMay require optimization to avoid demethylation steps.Good[1]

Experimental Workflow: Chemical Synthesis of Isoflavones

Below is a generalized workflow for the chemical synthesis of isoflavones, highlighting key decision points and common pathways.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_reaction Core Formation Reactions cluster_end Final Product Phenol Phenols & Phenylacetic Acids Acylation Friedel-Crafts Acylation Phenol->Acylation Deoxybenzoin Route Chromone Chromone Derivatives FuncChromone C-3 Functionalized Chromone Chromone->FuncChromone Halogenation or Metalation Chalcone Chalcones Rearrangement Oxidative Rearrangement Chalcone->Rearrangement Biomimetic Route Deoxybenzoin 2-Hydroxy- deoxybenzoin Formylation Formylation & O-Cyclization Deoxybenzoin->Formylation Coupling Metal-Catalyzed Cross-Coupling FuncChromone->Coupling Suzuki, Negishi, etc. Acylation->Deoxybenzoin Isoflavone Isoflavone Core Formylation->Isoflavone Coupling->Isoflavone Rearrangement->Isoflavone Modification Further Modification (e.g., Demethylation, Glycosylation) Isoflavone->Modification FinalProduct Final Isoflavone Product Modification->FinalProduct

Caption: Logical workflow of common chemical routes for isoflavone synthesis.

Troubleshooting Guide for Isoflavone Extraction and Purification

Q1: My isoflavone extraction yield from soy flour is very low. How can I improve it?

A1: Low extraction yields are often due to suboptimal extraction parameters. In their natural state, isoflavones exist primarily as glycosides (e.g., daidzin, genistin), which have different solubility profiles than their aglycone forms (daidzein, genistein).[4][5]

  • Solvent Choice: The polarity of the extraction solvent is critical. Aqueous ethanol (e.g., 80%) or methanol are commonly used.[6] Adding a small amount of acid (e.g., 0.1 M HCl) can significantly improve the recovery of most isoflavones.[6]

  • Hydrolysis Step: To increase the yield of the more biologically active aglycones, a hydrolysis step is essential. This is typically done by heating the extract with an acid (e.g., hydrochloric acid) to cleave the sugar moieties from the isoflavone glycosides.[7] This step can increase the final yield of aglycones by over two-fold.[8][9]

  • Extraction Technique: The method of extraction matters. Sonication followed by Pressurized Liquid Extraction (SN-PLE) has been shown to yield higher recoveries (97-104%) compared to sonication alone (10.9-28.9%).[6]

Q2: My purified isoflavone extract contains significant impurities like sugars and proteins. How can I remove them effectively?

A2: Co-extraction of water-soluble compounds like sugars and proteins is a frequent issue, especially when using aqueous solvents.

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup step. C18 cartridges can be used to retain the less polar isoflavones while allowing sugars and other polar impurities to be washed away.[10] The isoflavones are then eluted with a solvent like methanol.[6][10]

  • Macroporous Resins: For larger-scale purification, adsorption using macroporous resins (e.g., D101) is an excellent industrial option.[11] This method offers advantages like low cost and lower solvent consumption. One study showed that purification with a D101 resin reduced sugar and protein content by more than three times and increased the isoflavone content by a factor of nine.[11]

Q3: I'm observing degradation of my isoflavones during processing. What are the causes and how can I prevent it?

A3: Isoflavones can be sensitive to heat and prolonged processing times. While generally stable, they can leach into cooking water or degrade at high temperatures in their purified forms.[4]

  • Temperature Control: During extraction and evaporation steps, use the lowest effective temperature. For example, when concentrating extracts, use a rotary evaporator at a bath temperature of 40°C.[10]

  • Minimize Treatment Time: Prolonged exposure to harsh conditions (e.g., strong acid, high heat) during hydrolysis or extraction can lead to degradation. Optimize these steps to be as short as possible.[6]

  • Inert Atmosphere: For sensitive isoflavone derivatives, processing under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

Table 2: Efficacy of Different Isoflavone Extraction and Purification Methods
MethodSolvent/MaterialTypical Recovery/PurityKey AdvantagesCitations
Sonication + PLE 90% aq. Methanol97-104% RecoveryHigh recovery rate.[6]
Acidified Solvent Extraction Acetone-0.1 M HCl66.3-85.5% RecoveryImproved recovery over non-acidified solvents.[6]
Macroporous Resin (D101) Water (loading), Ethanol (elution)9x increase in isoflavone content.Scalable, low cost, effective impurity removal.[11]
Solid-Phase Extraction (C18) Methanol (elution)High purity for analytical scale.Excellent for removing polar impurities.[6][10]

Protocol: Extraction and Purification of Isoflavones from Soy Flour

This protocol is a composite of methodologies described in the literature.[6][8][10]

1. Extraction:

  • Suspend soy flour in 80% ethanol.
  • Stir the mixture for 2-4 hours at a controlled temperature (e.g., 60°C).
  • Centrifuge the mixture to pellet the solid material. Collect the supernatant.
  • Repeat the extraction on the pellet and combine the supernatants.

2. Hydrolysis (Conversion to Aglycones):

  • Concentrate the supernatant using a rotary evaporator.
  • Add hydrochloric acid to a final concentration of approximately 0.13 M.[7]
  • Heat the mixture at 80°C for 2-6 hours to hydrolyze the isoflavone glycosides.[7]
  • Cool the mixture and neutralize the pH.

3. Purification:

  • Load the hydrolyzed extract onto a pre-conditioned C18 SPE column or a macroporous resin column.
  • Wash the column with deionized water to remove sugars, salts, and other polar impurities.
  • Elute the isoflavones from the column using 80-100% methanol or ethanol.
  • Concentrate the eluted fraction to obtain the purified isoflavone aglycones.

4. Analysis:

  • Analyze the final product for purity and content using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 255-270 nm).[6][7]

Workflow: Isoflavone Extraction & Purification from Soy

G Start Soy Flour Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant1 Crude Extract (Glycosides) Centrifuge1->Supernatant1 Collect Residue1 Solid Residue (Discard) Centrifuge1->Residue1 Discard Hydrolysis Acid Hydrolysis (HCl, 80°C) Supernatant1->Hydrolysis Essential for Aglycones Hydrolyzed Hydrolyzed Extract (Aglycones) Hydrolysis->Hydrolyzed Purification Chromatographic Purification (Macroporous Resin / SPE) Hydrolyzed->Purification Wash Impurity Wash (Sugars, Proteins) Purification->Wash Waste Elution Elution (Methanol/Ethanol) Purification->Elution Collect Final Purified Isoflavone Aglycones Elution->Final

Caption: Workflow for extracting and purifying isoflavone aglycones from soy.

Background: Isoflavone Biosynthesis Pathway

Understanding the natural synthesis pathway can inform both metabolic engineering efforts and the analysis of natural extracts. Isoflavones are synthesized in plants via the phenylpropanoid pathway. The key step differentiating isoflavonoid from flavonoid synthesis is the 2,3-aryl migration of the B-ring, a reaction catalyzed by the enzyme Isoflavone Synthase (IFS).[12][13]

G cluster_gen cluster_dai Phenylalanine L-Phenylalanine Pathway1 Phenylpropanoid Pathway Phenylalanine->Pathway1 Coumaroyl 4-Coumaroyl-CoA Pathway1->Coumaroyl NaringeninC Naringenin Chalcone Coumaroyl->NaringeninC + 3x Malonyl-CoA Naringenin Naringenin (a Flavanone) NaringeninC->Naringenin CHI Liquiritigenin Liquiritigenin (a Flavanone) NaringeninC->Liquiritigenin CHI + CHR IFS Isoflavone Synthase (IFS) Naringenin->IFS Genistein Genistein Naringenin->Genistein Products Liquiritigenin->IFS Daidzein Daidzein Liquiritigenin->Daidzein Products HID 2-Hydroxyisoflavanone Dehydratase (HID) IFS->HID via 2-hydroxyisoflavanone intermediate HID->Genistein from Naringenin precursor HID->Daidzein from Liquiritigenin precursor

Caption: Simplified isoflavone biosynthesis pathway in plants.

References

Technical Support Center: 4',7-Dimethoxyisoflavone Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4',7-dimethoxyisoflavone. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays.

  • Question: Why am I seeing variable potency or efficacy of my this compound stock solution in different experiments?

  • Answer: Inconsistent results can often be attributed to the degradation of this compound in your stock solution. The stability of isoflavones is influenced by factors such as solvent, pH, temperature, and light exposure. It is crucial to ensure proper storage and handling of your stock solutions. We recommend preparing fresh solutions for each experiment or conducting a stability study on your stored solutions to determine their viability over time.

Issue: Appearance of unknown peaks in HPLC analysis.

  • Question: I am observing unexpected peaks in the chromatogram of my this compound sample. What could be the cause?

  • Answer: The appearance of new peaks in your HPLC analysis strongly suggests the presence of degradation products. This compound, like other isoflavones, can degrade under various conditions such as acidic or basic pH, oxidation, and exposure to light. To identify the source of degradation, it is advisable to perform forced degradation studies under controlled stress conditions (e.g., acid, base, peroxide, heat, light). This will help in characterizing the degradation products and developing a stability-indicating analytical method.

Issue: Precipitation of the compound in aqueous media.

  • Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability?

  • Answer: this compound has limited aqueous solubility. Precipitation can be influenced by the pH of the buffer and the concentration of the compound. To improve solubility, consider the use of co-solvents such as DMSO or ethanol in your initial stock solution, followed by serial dilution in the aqueous medium. However, be mindful of the final concentration of the organic solvent in your assay, as it might affect the experimental outcome. Additionally, the stability of the isoflavone can be pH-dependent; therefore, evaluating the stability in different buffer systems may be necessary.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Question: What are the optimal storage conditions for this compound powder and stock solutions?

  • Answer: For the solid powder, it is recommended to store this compound in a tightly sealed container, protected from light and moisture, at a cool and dry place. For stock solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Question: How stable is this compound in different solvents?

  • Answer: While specific data for this compound is limited, isoflavones generally exhibit better stability in organic solvents like DMSO and ethanol compared to aqueous solutions. In aqueous media, stability is often pH-dependent.

Degradation

  • Question: What are the likely degradation pathways for this compound?

  • Answer: Based on the structure of this compound, the primary degradation pathways are likely to involve the cleavage of the methoxy groups (O-demethylation) under acidic or basic conditions, and potential oxidation of the chromone ring. The ether linkages are susceptible to hydrolysis, which can lead to the formation of hydroxylated derivatives.

  • Question: How can I perform a forced degradation study for this compound?

  • Answer: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating method. Typical conditions include:

    • Acidic Hydrolysis: 0.1 M HCl at 60-80°C for several hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid powder or a solution at temperatures above the recommended storage conditions (e.g., 105°C).

    • Photodegradation: Exposing the compound in solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light.

Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and serve as a template for what researchers might expect to find. Actual degradation will depend on the specific experimental conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 M HCl8 hours80°C15%2
Basic Hydrolysis0.1 M NaOH4 hours80°C25%3
Oxidation10% H₂O₂24 hoursRoom Temp20%4
Thermal (Solution)-48 hours105°C10%1
Photolysis (Solution)UV Light (254 nm)24 hoursRoom Temp30%5

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat the mixture at 80°C for 8 hours. Cool, neutralize with an appropriate volume of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with an appropriate volume of 0.1 M HCl, and dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂ to get a final concentration of 10% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration for HPLC analysis.

  • Thermal Degradation: Place the solid powder in an oven at 105°C for 48 hours. Dissolve a known amount of the stressed powder in the mobile phase and analyze by HPLC. For solution thermal stress, heat the stock solution at 105°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program: A typical gradient might start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the separation of non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260 nm is likely to be suitable. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to separate the main peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 80°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 80°C) stock->base oxidation Oxidative Degradation (10% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C) stock->thermal photo Photolytic Stress (UV light) stock->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms method_val Validate Analytical Method hplc->method_val pathway Elucidate Degradation Pathways lcms->pathway

Forced degradation experimental workflow.

degradation_pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation (H2O2) parent This compound demethyl_7 7-Hydroxy-4'-methoxyisoflavone parent->demethyl_7 O-Demethylation at C7 demethyl_4 4'-Hydroxy-7-methoxyisoflavone parent->demethyl_4 O-Demethylation at C4' ring_opening Ring-Opened Products parent->ring_opening Chromone ring opening epoxide Epoxide Derivatives parent->epoxide Epoxidation of C2=C3 bond hydroxylated Hydroxylated Products parent->hydroxylated Hydroxylation of aromatic rings

Hypothetical degradation pathways.

PI3K_Akt_pathway isoflavone This compound pi3k PI3K isoflavone->pi3k inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival

PI3K/Akt signaling pathway interaction.

MAPK_ERK_pathway isoflavone This compound raf Raf isoflavone->raf inhibits growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression

MAPK/ERK signaling pathway interaction.

NFkB_pathway isoflavone This compound ikk IKK Complex isoflavone->ikk inhibits stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 releases nucleus Nucleus nfkb_p65->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription

NF-κB signaling pathway interaction.

Technical Support Center: Optimizing 4',7-Dimethoxyisoflavone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4',7-Dimethoxyisoflavone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and effective synthetic routes for this compound are:

  • Negishi Coupling: This method involves the palladium- or nickel-catalyzed cross-coupling of a 3-halo-7-methoxychromone with a 4-methoxyphenylzinc halide. It is known for good yields, often in the range of 76-82%.[1]

  • Stille Coupling: This route utilizes the palladium-catalyzed coupling of a 3-bromochromone with an organotin reagent, such as (4-methoxyphenyl)stannane. This method is noted for its tolerance to air and water.

  • Synthesis via Chalcone Intermediate: This classical approach involves the synthesis of a 2'-hydroxy-4,4'-dimethoxychalcone, which then undergoes oxidative cyclization to form the isoflavone core.

Q2: I am getting a low yield in my this compound synthesis. What are the common causes?

A2: Low yields in isoflavone synthesis can stem from several factors:

  • Formation of Side Products: Untargeted products such as benzofurans and flavones can form, reducing the yield of the desired isoflavone.

  • Suboptimal Catalyst Performance: In palladium-catalyzed reactions like Negishi and Stille couplings, the catalyst's activity is crucial. Improper handling, insufficient catalyst loading, or catalyst deactivation can lead to poor yields.

  • Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, such as extraction and column chromatography.

Q3: What are some common impurities I might encounter, and how can I remove them?

A3: Common impurities include unreacted starting materials (e.g., 3-halo-7-methoxychromone, 4-methoxyphenylzinc halide), homocoupling byproducts, and partially reacted intermediates. Purification can typically be achieved through:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating this compound from impurities. A common eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: This technique is effective for purifying the final product. The choice of solvent is critical; suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for isoflavones include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2]

Q4: How can I optimize the catalyst loading for my Negishi or Stille coupling reaction?

A4: Optimizing catalyst loading is a balance between ensuring a sufficient rate of reaction and minimizing cost and potential side reactions.

  • Start with a Standard Loading: A typical starting point for palladium catalysts is 1-5 mol%.

  • Systematic Variation: If the reaction is slow or incomplete, incrementally increase the catalyst loading. Conversely, if the reaction is fast and clean, you can try decreasing the loading to improve cost-effectiveness.

  • Monitor the Effect: Observe the impact of changing the catalyst loading on reaction time, yield, and purity.

Troubleshooting Guides

Problem: Low Yield in Negishi Coupling
Potential Cause Troubleshooting Step
Inactive Zinc ReagentEnsure the 4-methoxyphenylzinc halide is freshly prepared or properly stored under inert conditions. Activation of zinc with reagents like 1,2-dibromoethane or iodine may be necessary.
Catalyst DeactivationUse a fresh, high-quality palladium catalyst and phosphine ligand. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal TemperatureThe reaction is often performed at room temperature. However, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature.
Incorrect StoichiometryEnsure the stoichiometry of the reactants is accurate. A slight excess of the organozinc reagent is often used.
Problem: Difficulty in Purifying the Product
Potential Cause Troubleshooting Step
Co-eluting Impurities in Column ChromatographyOptimize the eluent system. A gradient elution (gradually increasing the polarity of the solvent) can improve separation. If impurities are acidic or basic, adding a small amount of triethylamine or acetic acid to the eluent can help.
Oiling Out During RecrystallizationThis occurs when the compound is insoluble in the hot solvent. Try a different solvent or a solvent mixture. Adding a co-solvent in which the compound is more soluble can help. Slow cooling is also crucial to promote crystal formation over oiling out.
Product is a Stubborn OilIf the product consistently oils out, it may be necessary to purify it by other means, such as preparative TLC or HPLC, or attempt to form a crystalline derivative.

Experimental Protocols

Synthesis of this compound via Negishi Coupling

This protocol is a generalized procedure based on literature reports.[1]

Step 1: Preparation of 4-methoxyphenylzinc bromide

  • Activate zinc dust by stirring with 1,2-dibromoethane in THF under an inert atmosphere, followed by washing and drying.

  • Add the activated zinc to a solution of 4-bromoanisole in dry THF.

  • The formation of the Grignard-like reagent can be initiated by gentle heating. The reaction is typically complete within a few hours.

Step 2: Negishi Coupling

  • In a separate flask, dissolve 3-iodo-7-methoxychromone and a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) in dry THF under an inert atmosphere.

  • Slowly add the prepared 4-methoxyphenylzinc bromide solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis of this compound via Chalcone Intermediate

This protocol is a generalized procedure based on established methods for isoflavone synthesis.

Step 1: Synthesis of 2'-hydroxy-4,4'-dimethoxychalcone

  • In a flask, dissolve 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.

  • Add a solution of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until a precipitate forms.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the resulting 2'-hydroxy-4,4'-dimethoxychalcone.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the 2'-hydroxy-4,4'-dimethoxychalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture, typically to around 120-150°C, and stir for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Yield Key Reagents Advantages Disadvantages
Negishi Coupling 76-82%[1]3-halo-7-methoxychromone, 4-methoxyphenylzinc halide, Palladium catalystHigh yields, mild reaction conditions.Requires preparation of organozinc reagent, sensitivity to air and moisture.
Stille Coupling Good3-bromochromone, Organotin reagent, Palladium catalystTolerant to air and water.Toxicity of organotin reagents and byproducts.
Via Chalcone Moderate to Good2-hydroxy-4-methoxyacetophenone, 4-methoxybenzaldehyde, Base, Oxidizing agentReadily available starting materials, well-established chemistry.Can have lower yields, may require harsher conditions for cyclization.

Visualizations

experimental_workflow cluster_negishi Negishi Coupling Workflow start_negishi Starting Materials (3-iodo-7-methoxychromone, 4-bromoanisole, Zn) prep_organozinc Prepare 4-methoxyphenylzinc bromide in THF start_negishi->prep_organozinc coupling Pd-catalyzed Cross-Coupling prep_organozinc->coupling workup_negishi Aqueous Workup (NH4Cl quench, Extraction) coupling->workup_negishi purify_negishi Purification (Column Chromatography) workup_negishi->purify_negishi product_negishi This compound purify_negishi->product_negishi

Caption: Workflow for the synthesis of this compound via Negishi Coupling.

troubleshooting_pathway start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time Optimize Reaction Time/ Temperature incomplete->optimize_time check_catalyst Check Catalyst Activity/ Loading incomplete->check_catalyst check_reagents Verify Reagent Quality/ Stoichiometry incomplete->check_reagents check_purification Evaluate Purification Procedure for Losses complete->check_purification end Improved Yield optimize_time->end check_catalyst->end check_reagents->end check_purification->end

Caption: Troubleshooting pathway for addressing low reaction yields.

References

Technical Support Center: Crystallization of 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 4',7-Dimethoxyisoflavone.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

Answer: This indicates that this compound has low solubility in the selected solvent. You have a few options:

  • Increase the solvent volume: Gradually add more solvent while heating and stirring. However, be aware that using a large volume of solvent may lead to a poor yield.

  • Switch to a more suitable solvent: Consult the solubility data table below to select a solvent in which this compound is more soluble. For instance, DMSO is a good solvent for this compound.[1][2][3][4]

  • Use a solvent mixture: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Heating should then redissolve the compound, and crystals will form upon cooling.[5][6]

Question: No crystals are forming, even after the solution has cooled for an extended period. What are the next steps?

Answer: The absence of crystal formation is a common issue, often related to supersaturation not being reached or nucleation being inhibited. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Reducing Solvent Volume: If too much solvent was used, the solution may not be sufficiently concentrated for crystals to form. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Lowering the Temperature: Place the solution in an ice bath to further decrease the solubility of the compound. Slow cooling is generally preferred for better crystal quality.[7][8]

Question: The crystallization happened too quickly, resulting in a fine powder instead of distinct crystals. How can I improve crystal size and quality?

Answer: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. To promote the growth of larger, purer crystals, you need to slow down the crystallization process:

  • Use more solvent: Add a slightly larger volume of the hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling.[7]

  • Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a beaker of warm water or cotton, before further cooling.[8]

  • Reduce the rate of anti-solvent addition: If using a binary solvent system, add the "poor" solvent more slowly while vigorously stirring.

Question: My compound has "oiled out," forming a liquid layer instead of solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point. To resolve this:

  • Reheat and add more solvent: Heat the solution until the oil redissolves, then add more of the primary solvent to decrease the concentration. Allow the solution to cool more slowly.[7]

  • Use a different solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.

  • Purify the sample: If impurities are suspected, consider a preliminary purification step like column chromatography before crystallization.

Question: The resulting crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by using activated charcoal.

  • Add Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at low temperatures. Based on available data, Dimethyl Sulfoxide (DMSO) is a good solvent for dissolving this compound.[1][2][3][4] However, for recrystallization, a solvent with a greater difference in solubility at high and low temperatures is preferable. Ethanol and methanol are commonly used for the crystallization of isoflavones.[9] A systematic solvent screening is recommended to find the optimal solvent or solvent system for your specific needs.

Q2: How does temperature affect the crystallization of this compound?

A2: Temperature is a critical factor. Higher temperatures generally increase the solubility of this compound, allowing it to dissolve in a suitable solvent. The subsequent cooling of the solution reduces its solubility, leading to supersaturation and crystal formation. The rate of cooling significantly impacts crystal size and purity; slower cooling rates typically yield larger and purer crystals.

Q3: What is the role of an anti-solvent in crystallization?

A3: An anti-solvent is a solvent in which the compound of interest is insoluble. It is used in a technique called anti-solvent crystallization. The compound is first dissolved in a "good" solvent, and then the anti-solvent is slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.

Q4: How can I improve the yield of my crystallization?

A4: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cooling the solution in an ice bath will further decrease the solubility of the product in the mother liquor. Be cautious during transfers and filtration to avoid mechanical losses.

Q5: How do I know if my crystals are pure?

A5: The purity of your crystallized this compound can be assessed by several analytical techniques. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic methods such as NMR, IR, and mass spectrometry can confirm the chemical identity and the absence of impurities. Chromatographic techniques like HPLC can provide a quantitative measure of purity.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)4 mg/mL (14.16 mM)25Sonication is recommended to aid dissolution.[1][2][4]
Dimethyl Sulfoxide (DMSO)50 mg/mL (177.12 mM)Not SpecifiedUltrasonic assistance is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to find a solvent in which it is sparingly soluble at room temperature but readily soluble upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring continuously until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization of this compound

This protocol is useful when a single suitable solvent cannot be identified.

  • Solvent System Selection: Identify a "good" solvent that readily dissolves this compound at room temperature and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.

  • Redissolution: Gently heat the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Mandatory Visualization

G Troubleshooting Workflow for this compound Crystallization start Start Crystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? good_crystals Collect and dry crystals crystals_form->good_crystals Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Troubleshoot: Oiling Out oiling_out->oiled_out Yes end End good_crystals->end induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume - Cool further no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat and add more solvent. Cool slowly. oiled_out->reheat_add_solvent reheat_add_solvent->cool G Key Factors Influencing Crystallization crystallization This compound Crystallization solvent Solvent Choice crystallization->solvent temperature Temperature Gradient crystallization->temperature concentration Concentration crystallization->concentration impurities Presence of Impurities crystallization->impurities cooling_rate Cooling Rate crystallization->cooling_rate agitation Agitation/Stirring crystallization->agitation

References

Technical Support Center: 4',7-Dimethoxyisoflavone (DMI) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of 4',7-Dimethoxyisoflavone (DMI) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]

Q2: What is the maximum concentration for a DMI stock solution in DMSO?

A2: this compound is soluble in DMSO at a concentration of up to 4 mg/mL, which is equivalent to 14.16 mM.[1][3][4]

Q3: Why does my DMI precipitate when I add it to the cell culture medium?

A3: DMI is a hydrophobic compound, and its precipitation upon addition to aqueous solutions like cell culture media is a common issue.[5][6] This occurs because the compound is poorly soluble in water. The DMSO from the stock solution disperses in the medium, and if the local concentration of DMI exceeds its aqueous solubility limit, it will precipitate out of the solution.[7]

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[8][9] However, the tolerance to DMSO can vary between cell lines, so it is recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[10]

Q5: Can I use other solvents besides DMSO?

A5: While DMSO is the most common solvent, other organic solvents like ethanol or dimethylformamide (DMF) can also be used for dissolving hydrophobic compounds.[11][12] However, the solubility of DMI in these alternative solvents must be determined, and their potential toxicity to the specific cell line should be evaluated.[10][13]

Data Summary

The following table summarizes the key quantitative data for working with this compound.

ParameterValueReference
Molecular Weight 282.29 g/mol [1][2][14]
Solubility in DMSO 4 mg/mL (14.16 mM)[1][2][3][4]
Recommended Final DMSO Concentration in Media < 0.5% (v/v)[8][9]

Experimental Protocols

Protocol for Preparing DMI Stock Solution and Diluting in Cell Culture Media

This protocol provides a step-by-step guide to minimize the precipitation of DMI during its introduction into cell culture media.

  • Prepare DMI Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add fresh, anhydrous DMSO to achieve a concentration of 4 mg/mL (14.16 mM).[1][2][3]

    • To aid dissolution, you can gently vortex the tube and/or use sonication.[2][5] Warming the solution in a hot water bath can also be beneficial.[3][5]

    • Ensure the DMI is completely dissolved before proceeding.

  • Pre-warm Cell Culture Media:

    • Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.[5]

  • Serial Dilution (Recommended Method):

    • Perform a gradual, stepwise dilution of the DMI stock solution into the pre-warmed culture medium.[5]

    • For example, make an intermediate dilution of the DMSO stock in a small volume of warm media before adding it to the final culture volume. This helps to avoid a sudden, high local concentration of DMI.

  • Direct Addition to Media:

    • If performing a direct addition, add the DMI stock solution dropwise to the pre-warmed medium while gently swirling the flask or plate.[5]

    • It is crucial to add the stock solution to a larger volume of media to ensure rapid dispersal.

  • Final Mixing and Observation:

    • After adding the DMI, gently mix the medium to ensure a homogenous solution.

    • Visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide below.

  • Vehicle Control:

    • Always include a vehicle control in your experiments by adding an equivalent volume of DMSO (without DMI) to a parallel set of cultures. This will help you to distinguish the effects of the compound from any effects of the solvent.[10]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Issue 1: DMI precipitates immediately upon addition to the cell culture medium.

  • Possible Cause: The local concentration of DMI is too high, exceeding its aqueous solubility.

  • Solution:

    • Reduce the final concentration of DMI: If your experimental design allows, try using a lower final concentration of the compound.

    • Use pre-warmed media: Adding the DMI stock to warm media can improve solubility.[5]

    • Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of media, create an intermediate dilution in a smaller volume of warm media first.[5]

    • Increase the volume of media: Add the DMI stock to a larger volume of media to facilitate rapid dispersal and prevent localized high concentrations.

Issue 2: The DMI solution is cloudy or contains visible particles after dilution.

  • Possible Cause: The DMI has not fully dissolved in the DMSO stock, or it has precipitated out of the final solution.

  • Solution:

    • Ensure complete dissolution of the stock: Before use, visually confirm that your DMI stock solution is clear and free of any solid particles. If necessary, sonicate or gently warm the stock solution to ensure complete dissolution.[2][3][5]

    • Filter the final solution: If you observe precipitates in your final DMI-containing media, you can try to remove them by filtering the solution through a 0.22 µm sterile filter. However, be aware that this may reduce the actual concentration of the dissolved compound.

Issue 3: Cells are showing signs of toxicity (e.g., reduced viability, altered morphology).

  • Possible Cause: The final concentration of DMSO is too high, or the DMI itself is cytotoxic at the tested concentration.

  • Solution:

    • Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.5%.[8][9]

    • Run a vehicle control: Always include a control group of cells treated with the same concentration of DMSO as your experimental group. This will help you determine if the observed toxicity is due to the solvent or the compound.[10]

    • Perform a dose-response curve: Test a range of DMI concentrations to determine the optimal non-toxic working concentration for your specific cell line.

Visualizations

DMI_Troubleshooting_Workflow Troubleshooting DMI Precipitation start Start: DMI Precipitation Observed check_stock Is the DMI stock solution clear and fully dissolved? start->check_stock prepare_stock Re-dissolve DMI stock. Use fresh DMSO, sonicate, or warm gently. check_stock->prepare_stock No check_media_temp Was the cell culture medium pre-warmed to 37°C? check_stock->check_media_temp Yes prepare_stock->check_stock warm_media Pre-warm the medium before adding DMI stock. check_media_temp->warm_media No check_dilution How was the DMI stock added to the medium? check_media_temp->check_dilution Yes warm_media->check_dilution serial_dilution Use serial dilution: Create an intermediate dilution in a small volume of warm media first. check_dilution->serial_dilution Directly check_concentration Is precipitation still observed? check_dilution->check_concentration Slowly/Dropwise serial_dilution->check_concentration slow_addition Add DMI stock dropwise to a larger volume of media while gently swirling. lower_concentration Consider lowering the final DMI concentration in your experiment. check_concentration->lower_concentration Yes end_success Success: DMI is dissolved check_concentration->end_success No lower_concentration->end_success

Caption: Workflow for troubleshooting DMI precipitation.

DMI_Signaling_Pathways Potential Signaling Pathways Affected by DMI DMI This compound (DMI) Antifungal Antifungal Activity DMI->Antifungal FiveAlphaReductase Testosterone 5α-reductase DMI->FiveAlphaReductase Inhibits Prostate Prostate Cells FiveAlphaReductase->Prostate Acts on

References

Navigating the Synthesis of 4',7-Dimethoxyisoflavone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4',7-dimethoxyisoflavone, a compound of significant interest for its potential therapeutic properties, can present a number of challenges, particularly when scaling up from laboratory to production levels. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Deoxybenzoin Route

The Deoxybenzoin route is a classical and widely used method for isoflavone synthesis. It involves the initial formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core.

Problem 1: Low Yield of Deoxybenzoin Intermediate

Possible Cause Recommended Solution
Incomplete reaction - Ensure anhydrous conditions, as moisture can quench the reagents. - Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to side product formation. - Use a slight excess of the acylating agent or catalyst.
Side reactions - Protect reactive functional groups on the starting materials to prevent unwanted side reactions. - Control the reaction temperature carefully to minimize the formation of byproducts.
Difficult purification - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective purification. - Recrystallization from an appropriate solvent can also improve purity and yield.

Problem 2: Inefficient Cyclization to the Isoflavone Core

Possible Cause Recommended Solution
Unsuitable cyclizing agent - Experiment with different cyclizing agents such as dimethylformamide-dimethylacetal (DMF-DMA), or a mixture of acetic anhydride and triethylamine.
Harsh reaction conditions - Optimize the reaction temperature and time to avoid degradation of the product. - Use a milder base if strong bases are causing decomposition.
Product degradation - Work up the reaction mixture promptly upon completion. - Use an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions (Negishi & Suzuki-Miyaura)

Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions for the efficient construction of the isoflavone scaffold.

Problem 3: Low Yield in Negishi or Suzuki-Miyaura Coupling

Possible Cause Recommended Solution
Catalyst deactivation - Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. - Use fresh, high-quality catalyst and ligands. Consider using pre-catalysts for more reliable activation.
Poor substrate reactivity - For Suzuki-Miyaura coupling, ensure the quality of the boronic acid. Consider converting it to a more reactive boronate ester if necessary. - For Negishi coupling, ensure the organozinc reagent is freshly prepared and properly handled under inert conditions.
Suboptimal reaction conditions - Screen different palladium catalysts, ligands, bases (for Suzuki-Miyaura), and solvents to find the optimal combination for your specific substrates. - Carefully control the reaction temperature, as both low and high temperatures can negatively impact the yield.

Problem 4: Formation of Homocoupling and Other Byproducts

Possible Cause Recommended Solution
Side reactions of the organometallic reagent - In Suzuki-Miyaura coupling, homocoupling of the boronic acid can be minimized by the slow addition of the boronic acid or by using a suitable base. - In Negishi coupling, homocoupling of the organozinc reagent can be reduced by controlling the reaction temperature and using the appropriate palladium catalyst and ligand.
Dehalogenation of the aryl halide - This can be an issue in both reactions. Using a less reactive base or a different solvent may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for large-scale production of this compound?

Both the Deoxybenzoin route and palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of isoflavones. For large-scale production, factors such as cost of starting materials, reagent toxicity, ease of purification, and overall yield need to be considered. While the Deoxybenzoin route is a more traditional method, modern cross-coupling reactions can offer higher yields and milder reaction conditions, potentially making them more suitable for industrial applications.

Q2: What are the most common impurities encountered in the synthesis of this compound?

Common impurities can include unreacted starting materials, homocoupled byproducts (in cross-coupling reactions), and products of side reactions such as dehalogenation or demethylation. The specific impurity profile will depend on the synthetic route chosen. It is crucial to use analytical techniques like HPLC and NMR to identify and quantify these impurities.

Q3: How can I improve the purification of this compound at a larger scale?

For large-scale purification, column chromatography can be resource-intensive. Consider the following alternatives:

  • Recrystallization: This is often the most efficient method for purifying large quantities of solid compounds. A thorough solvent screen is necessary to identify the optimal solvent or solvent mixture.

  • Adsorption Chromatography: Using adsorbents like macroporous resins can be an effective and scalable method for purifying isoflavones from crude reaction mixtures.

Q4: What are the key safety precautions to consider when scaling up the synthesis?

  • Exothermic Reactions: Be aware of potentially exothermic steps, especially during the formation of organometallic reagents and in some cyclization reactions. Ensure adequate cooling capacity and consider slow, controlled addition of reagents.

  • Reagent Handling: Many reagents used in these syntheses are hazardous. Always consult the Safety Data Sheets (SDS) and use appropriate personal protective equipment (PPE).

  • Inert Atmosphere: For air and moisture-sensitive reactions, maintaining a robust inert atmosphere is critical at a larger scale to prevent reaction failure and potential hazards.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Starting Materials Typical Yields Advantages Challenges in Scale-Up
Deoxybenzoin Route Resorcinol dimethyl ether, 4-methoxyphenylacetic acid60-75%Well-established, relatively inexpensive starting materials.Multi-step process, potential for low yields in cyclization, use of harsh reagents.
Negishi Coupling 3-Iodo-7-methoxychromone, 4-methoxyphenylzinc chloride76-82%High yields, good functional group tolerance.Requires handling of air and moisture-sensitive organozinc reagents, catalyst cost.
Suzuki-Miyaura Coupling 3-Iodo-7-methoxychromone, 4-methoxyphenylboronic acid65-80%Milder reaction conditions, commercially available reagents.Potential for boronic acid homocoupling, catalyst deactivation.

Experimental Protocols

A detailed experimental protocol for the Negishi coupling synthesis of this compound is provided below as an example.

Synthesis of this compound via Negishi Coupling

Materials:

  • 3-Iodo-7-methoxychromone

  • 4-Methoxyphenylzinc chloride solution

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • To a dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 3-iodo-7-methoxychromone and the palladium catalyst.

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the 4-methoxyphenylzinc chloride solution to the reaction mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Diagram 1: General Synthesis Pathway for this compound

Synthesis_Pathway cluster_deoxybenzoin Deoxybenzoin Route cluster_coupling Cross-Coupling Routes Resorcinol_dimethyl_ether Resorcinol dimethyl ether Deoxybenzoin_intermediate Deoxybenzoin intermediate Resorcinol_dimethyl_ether->Deoxybenzoin_intermediate Acylation 4_methoxyphenylacetic_acid 4-Methoxyphenylacetic acid 4_methoxyphenylacetic_acid->Deoxybenzoin_intermediate 4_7_Dimethoxyisoflavone_D This compound Deoxybenzoin_intermediate->4_7_Dimethoxyisoflavone_D Cyclization 3_Iodo_7_methoxychromone 3-Iodo-7-methoxychromone 4_7_Dimethoxyisoflavone_C This compound 3_Iodo_7_methoxychromone->4_7_Dimethoxyisoflavone_C Pd-catalyzed coupling Organometallic_reagent Organometallic Reagent (Zn or B) Organometallic_reagent->4_7_Dimethoxyisoflavone_C

Caption: Overview of the primary synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Organometallic) start->check_reagents check_conditions Verify Anhydrous & Oxygen-Free Conditions check_reagents->check_conditions Reagents OK optimize_params Optimize Reaction Parameters (Temp, Time, Solvent, Base) check_reagents->optimize_params Reagents Faulty -> Replace check_conditions->optimize_params Conditions OK check_conditions->optimize_params Conditions Faulty -> Improve analyze_byproducts Analyze Byproducts (Homocoupling, Dehalogenation) optimize_params->analyze_byproducts Optimization Ineffective success Improved Yield optimize_params->success Yield Improves analyze_byproducts->optimize_params Address Specific Byproduct Formation purification_issue Investigate Purification Loss analyze_byproducts->purification_issue Minimal Byproducts purification_issue->success Refine Purification

Technical Support Center: 4',7-Dimethoxyisoflavone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 4',7-Dimethoxyisoflavone in biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause: You may be encountering issues with the solubility and stability of this compound in your cell culture media. The compound is known to have limited aqueous solubility.

Suggested Solution:

  • Solvent and Concentration: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution in fresh, anhydrous DMSO. When preparing your final working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Precipitation: Visually inspect your stock and working solutions for any signs of precipitation. If precipitation occurs, you may need to sonicate the solution or gently warm it. However, be cautious with heating as it may degrade the compound. It is recommended to prepare fresh dilutions from the stock for each experiment.

  • Control Experiments: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Problem 2: The compound shows activity in multiple, unrelated assays (promiscuous inhibition).

Possible Cause: this compound, as a flavonoid, has the potential to be a Pan-Assay Interference Compound (PAIN).[2][3][4] PAINS are compounds that appear to be active in many different assays due to non-specific interactions rather than specific binding to a target.[2][4]

Suggested Solutions:

  • Review Structural Alerts: The isoflavone scaffold is a known structural alert for potential PAINS activity.

  • Orthogonal Assays: Validate your findings using an orthogonal assay that has a different detection method or principle. For example, if you observe inhibition in an enzyme assay with a fluorescent readout, try a method based on a different technology like surface plasmon resonance or a direct measure of product formation by LC-MS.

  • Detergent Counter-Screen: A common mechanism for promiscuous inhibition is the formation of aggregates that sequester and denature proteins.[5][6] To test for this, perform your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in the compound's apparent activity in the presence of the detergent suggests aggregation-based interference.[6]

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows high background when I add this compound. What is happening?

A1: This is likely due to the intrinsic fluorescence (autofluorescence) of the compound. Phenolic compounds, including isoflavones, can exhibit autofluorescence.[7] This can interfere with assays that rely on fluorescence detection, leading to false-positive or skewed results.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Run a control experiment with your assay buffer and this compound at the concentrations you are testing, but without the other assay components (e.g., cells, enzymes, detection reagents). Measure the fluorescence at the excitation and emission wavelengths of your assay.

  • Subtract Background: If significant autofluorescence is detected, you will need to subtract this background signal from your experimental wells.

  • Use a Different Assay: If the autofluorescence is too high to be effectively corrected by background subtraction, consider using a non-fluorescence-based detection method, such as a colorimetric or luminescent assay.

Q2: I am seeing a time-dependent increase in inhibition in my enzyme assay. Could this be an artifact?

A2: Yes, this could be due to several factors related to the chemical reactivity of the compound. Flavonoids can be unstable in assay buffers, undergo redox cycling, or covalently modify the target protein, all of which can be time-dependent processes.

Troubleshooting Steps:

  • Pre-incubation Studies: To test for time-dependent irreversible inhibition, pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. If the inhibition increases with longer pre-incubation times, it may indicate covalent modification.

  • Redox Cycling Assessment: The presence of phenolic groups can sometimes lead to redox cycling, which generates reactive oxygen species (ROS) that can damage proteins.[8][9][10][11] This can be assessed by including ROS scavengers like glutathione in your assay to see if they abrogate the inhibitory effect.

  • LC-MS Analysis: To check for compound stability, incubate this compound in your assay buffer for the duration of your experiment and then analyze the sample by LC-MS to see if any degradation products have formed.

Q3: My dose-response curve for this compound has a very steep Hill slope. What does this indicate?

A3: A steep Hill slope in a dose-response curve is often characteristic of compound aggregation.[6] Aggregates can sequester and inhibit proteins in a non-specific manner, leading to a sharp increase in inhibition once a critical aggregation concentration is reached.[5]

Troubleshooting Steps:

  • Detergent Counter-Screen: As mentioned in Problem 2, performing the assay with a non-ionic detergent is a key experiment to identify aggregation-based inhibition.[6]

  • Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in your assay buffer at different concentrations of this compound.

  • Lower Compound Concentrations: If aggregation is suspected, test lower concentrations of the compound. True inhibitors will typically show a dose-response at lower concentrations, while aggregators may only be active at higher concentrations where they exceed their critical aggregation concentration.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO4 mg/mL (14.16 mM)[1]

Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[1]

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation-Based Inhibition

This protocol is adapted from standard methods to test for non-specific inhibition due to compound aggregation.

Materials:

  • Enzyme and substrate for your specific assay

  • Assay buffer

  • This compound stock solution in DMSO

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in your assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the same volume of water or buffer.

  • Add the enzyme to all wells and incubate according to your standard protocol.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress using a microplate reader.

  • Calculate the IC50 values for both conditions (with and without detergent).

Interpretation of Results:

  • A significant rightward shift (e.g., >3-fold increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.[6]

Visualizations

PAINS_Concept cluster_0 High-Throughput Screening cluster_1 Hit Characterization Compound Library Compound Library Bioassay Bioassay Compound Library->Bioassay Testing Initial Hits Initial Hits Bioassay->Initial Hits Identifies True Hit True Hit Initial Hits->True Hit Validation PAINS PAINS Initial Hits->PAINS Identification Target-Specific Activity Target-Specific Activity True Hit->Target-Specific Activity Non-Specific Activity Non-Specific Activity PAINS->Non-Specific Activity 4_7_Dimethoxyisoflavone This compound (Potential PAIN) 4_7_Dimethoxyisoflavone->PAINS May be classified as

Caption: Conceptual workflow for identifying Pan-Assay Interference Compounds (PAINS).

Interference_Mechanisms cluster_interference Potential Interference Mechanisms Compound This compound Aggregation Aggregation Compound->Aggregation Can form Autofluorescence Autofluorescence Compound->Autofluorescence May exhibit Redox Cycling Redox Cycling Compound->Redox Cycling May undergo Chemical Reactivity Chemical Reactivity Compound->Chemical Reactivity May have Assay Bioassay Aggregation->Assay Interferes with Autofluorescence->Assay Interferes with Redox Cycling->Assay Interferes with Chemical Reactivity->Assay Interferes with

Caption: Common bioassay interference mechanisms for phenolic compounds.

Troubleshooting_Workflow start Unexpected Assay Result q1 Is the compound soluble and stable? start->q1 solubility_check Check for precipitation. Use fresh DMSO. q1->solubility_check No q2 Is activity seen in multiple unrelated assays? q1->q2 Yes solubility_check->q2 pains_check Perform detergent counter-screen. Use orthogonal assays. q2->pains_check Yes q3 Is it a fluorescence assay? q2->q3 No pains_check->q3 autofluor_check Measure compound autofluorescence. Subtract background. q3->autofluor_check Yes end Interpret Data with Caution q3->end No autofluor_check->end

Caption: A logical workflow for troubleshooting common bioassay issues.

References

dealing with impurities in 4',7-Dimethoxyisoflavone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4',7-Dimethoxyisoflavone. The following sections address common issues related to impurities, offering detailed experimental protocols and data to ensure the quality and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: Impurities in this compound samples can generally be categorized into three groups:

  • Synthesis-Related Impurities: These arise from the manufacturing process. A common synthetic route to this compound is the methylation of daidzein. Incomplete methylation can result in residual starting material (Daidzein) or the mono-methylated intermediate (7-hydroxy-4'-methoxyisoflavone or 4'-hydroxy-7-methoxyisoflavone). Other synthesis-related impurities can include leftover reagents and byproducts from earlier steps in the synthesis of the daidzein precursor.

  • Degradation Products: this compound can degrade under certain conditions. Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, are used to identify potential degradation products.[1] Common degradation pathways for isoflavones may include hydrolysis of the methoxy groups to form hydroxylated derivatives or cleavage of the chromone ring.

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final product. The specific solvents will depend on the manufacturing process.

Q2: My this compound sample shows an unexpected peak in the HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here is a suggested workflow:

  • Review the Synthesis/History: If known, review the synthetic route of the compound to anticipate potential starting materials, intermediates, or byproducts.

  • HPLC-MS Analysis: The most effective method for preliminary identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] This will provide the molecular weight of the impurity, which is a critical piece of information for proposing a structure.

  • Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions to see if the unknown peak matches the retention time of any of the generated degradation products.[3]

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC or column chromatography.[4] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide the detailed structural information needed for identification.[4]

Q3: What is a suitable starting point for developing an HPLC method to check the purity of my this compound sample?

A3: A good starting point for an HPLC method for isoflavone analysis is a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile or methanol, often with a small amount of acid to improve peak shape. A validated method for similar isoflavones used a C18 column with a mobile phase of 0.1% acetic acid and methanol.[5]

Q4: My sample has a slight yellow tint, but the literature describes this compound as a white solid. What could be the cause?

A4: A yellow tint can indicate the presence of impurities. This could be due to degradation products formed during storage, particularly if the sample has been exposed to light or air. It could also be residual colored impurities from the synthesis. It is recommended to assess the purity of the sample by HPLC and consider purification if necessary.

Q5: What are the recommended storage conditions for this compound to minimize degradation?

A5: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at low temperatures (e.g., <+8°C) is recommended.[6]

Troubleshooting and Purification Protocols

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying unknown impurities in your this compound sample.

Impurity_Identification_Workflow start Start: Unexpected Peak in HPLC hplc_ms HPLC-MS Analysis start->hplc_ms mw_known Molecular Weight Determined? hplc_ms->mw_known propose_structure Propose Structure (Compare with potential synthesis byproducts, degradation products) mw_known->propose_structure Yes forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) mw_known->forced_degradation No end End: Impurity Identified propose_structure->end match_found Retention Time Match? forced_degradation->match_found match_found->propose_structure Yes isolate Isolate Impurity (Prep-HPLC or Column Chrom.) match_found->isolate No nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr elucidate Elucidate Structure nmr->elucidate elucidate->end

Caption: Workflow for Impurity Identification.
Purification Workflow

This diagram outlines the general steps for purifying a this compound sample.

Purification_Workflow start Start: Impure Sample dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Crystallization) dissolve->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry check_purity Check Purity (HPLC) dry->check_purity purity_ok Purity Acceptable? check_purity->purity_ok end End: Pure Product purity_ok->end Yes column_chrom Column Chromatography purity_ok->column_chrom No column_chrom->check_purity

Caption: General Purification Workflow.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific impurities present.

  • Instrumentation: HPLC with UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[7]

  • Solvent Screening: Test the solubility of a small amount of your this compound sample in various solvents at room temperature and with heating. Good candidate solvents for isoflavones include ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water or ethyl acetate/hexane.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography is a more powerful purification technique.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). The ideal eluent should provide good separation between this compound and its impurities, with the Rf value of the desired compound being around 0.3. A common starting point for isoflavones is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure sample in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

The following tables provide representative data that might be obtained during the analysis and purification of this compound.

Table 1: HPLC Purity Analysis of a this compound Sample Before and After Recrystallization

CompoundRetention Time (min)Area % (Before Purification)Area % (After Recrystallization)
Daidzein (Impurity)12.51.8< 0.1
7-hydroxy-4'-methoxyisoflavone (Impurity)15.22.50.2
This compound 18.7 95.5 99.7
Unknown Impurity21.30.2< 0.1

Table 2: Recrystallization Solvent Screening and Recovery

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecovery (%)
EthanolHighModerateNeedles75
MethanolHighModeratePlates78
Ethyl AcetateModerateLowNeedles85
Ethanol/Water (9:1)HighLowFine Needles92
Ethyl Acetate/Hexane (1:1)ModerateVery LowPlates90

Table 3: Column Chromatography Eluent Systems and Rf Values

Eluent System (Hexane:Ethyl Acetate)Rf of DaidzeinRf of this compoundRf of Unknown Impurity
4:10.100.350.50
3:10.180.480.65
2:10.250.600.75

References

minimizing degradation of 4',7-Dimethoxyisoflavone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 4',7-Dimethoxyisoflavone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound powder?

A1: For long-term stability of solid this compound, it is recommended to store the powder at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound is expected to be stable for up to three years.[1] For shorter periods, storage at 10°C to 25°C in a well-closed container is also suggested, though cooler, darker conditions are preferable to minimize any potential degradation over time.[2]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for stability up to one year, or at -20°C for up to one month.[1] Always protect solutions from light.

Q3: What are the main factors that can cause degradation of this compound?

A3: Based on studies of related methoxylated isoflavones, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: Isoflavones are generally more susceptible to degradation under alkaline conditions.[3]

  • Temperature: Elevated temperatures can accelerate degradation, with the rate of degradation often following first-order kinetics.[4]

  • Light: Exposure to UV and visible light can induce photodegradation.[5]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[6]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of other methoxylated flavonoids, potential degradation products could arise from:

  • O-demethylation: Cleavage of one or both methoxy groups to form the corresponding hydroxylated isoflavones (e.g., 4'-hydroxy-7-methoxyisoflavone, 7-hydroxy-4'-methoxyisoflavone, or daidzein).[7][8]

  • Ring cleavage: Under more strenuous conditions, the isoflavone backbone may undergo cleavage of the heterocyclic C-ring.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent experimental results over time. Degradation of this compound stock solution.- Prepare fresh stock solutions more frequently. - Ensure proper storage of stock solutions (aliquoted, protected from light, at -80°C for long-term or -20°C for short-term). - Perform a quick purity check of the stock solution using a validated analytical method (e.g., HPLC-UV).
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.- Review storage and handling procedures to identify potential exposure to light, elevated temperatures, or incompatible pH. - Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unexpected peaks.
Precipitation observed in stock solution upon thawing. Poor solubility or solvent evaporation.- Gently warm the solution and sonicate to redissolve the compound.[5] - Ensure vials are properly sealed to prevent solvent evaporation. - If using DMSO, be aware that it can absorb moisture, which may reduce solubility. Use fresh, anhydrous DMSO for preparing solutions.[1]
Discoloration of the solid compound or solution. Potential degradation.- Discard the discolored material. - Re-evaluate storage conditions to ensure protection from light and air (oxygen).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Container Additional Notes
Solid (Powder) -20°CUp to 3 years[1]Tightly sealed, light-resistantRecommended for long-term storage.
10°C - 25°CShorter termWell-closed[2]Protect from moisture.
Solution in DMSO -80°CUp to 1 year[1]Aliquoted in sealed vialsAvoid repeated freeze-thaw cycles. Protect from light.
-20°CUp to 1 month[1]Aliquoted in sealed vialsAvoid repeated freeze-thaw cycles. Protect from light.

Table 2: Summary of Conditions for Forced Degradation Studies of Isoflavones

Stress Condition Reagent/Parameter Typical Conditions Expected Outcome for Methoxylated Isoflavones
Acid Hydrolysis 0.1 M - 1 M HClReflux at 60-80°C for several hours[10]Generally stable, but some degradation possible with prolonged heating.[1][11]
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature or gentle heating (e.g., 60°C) for a few hours[10]Significant degradation expected.
Oxidation 3-30% H₂O₂Room temperature for up to 24 hoursPotential for oxidation, though methoxy groups may offer some protection.
Thermal Degradation Dry heat105°C for 24-48 hoursDegradation is likely, especially at higher temperatures.[4][11]
Photodegradation UV light (e.g., 254 nm) and/or visible lightExposure in a photostability chamberDegradation is expected.[5][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl in a vial.

    • Incubate the mixture at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Keep the mixture at room temperature for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound into a glass vial.

    • Place the vial in an oven at 105°C for 48 hours.

    • At specified time points, dissolve a known weight of the solid in the initial solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol or acetonitrile) in a quartz cuvette to a photostability chamber with a combination of UV and visible light.

    • Maintain a control sample in the dark at the same temperature.

    • Analyze samples at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method (see Protocol 2). If available, use HPLC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is adapted from established methods for similar isoflavones and should be validated for this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 30% B to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Mandatory Visualizations

cluster_storage Storage of this compound cluster_conditions Recommended Conditions cluster_outcome Stability Outcome Solid Solid -20°C -20°C Solid->-20°C Long-term RT (Short-term) 10-25°C (Short-term) Solid->RT (Short-term) Short-term Solution (DMSO) Solution (DMSO) Solution (DMSO)->-20°C Short-term -80°C -80°C Solution (DMSO)->-80°C Long-term Stable (Years) Stable (Years) -20°C->Stable (Years) Stable (Months to a Year) Stable (Months to a Year) -20°C->Stable (Months to a Year) -80°C->Stable (Months to a Year) Risk of Degradation Risk of Degradation RT (Short-term)->Risk of Degradation

Caption: Logical workflow for selecting appropriate storage conditions.

Start Start Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Start->Prepare Stock Solution (1 mg/mL) Stress Conditions Stress Conditions Prepare Stock Solution (1 mg/mL)->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Acid Hydrolysis (1M HCl, 60°C) Acid Hydrolysis (1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, RT) Base Hydrolysis (0.1M NaOH, RT) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Thermal (105°C, solid) Thermal (105°C, solid) Photolytic (UV/Vis light) Photolytic (UV/Vis light) Analyze Samples by HPLC-UV/MS Analyze Samples by HPLC-UV/MS Identify Degradants & Kinetics Identify Degradants & Kinetics Analyze Samples by HPLC-UV/MS->Identify Degradants & Kinetics Acid Hydrolysis->Analyze Samples by HPLC-UV/MS Base Hydrolysis->Analyze Samples by HPLC-UV/MS Oxidation->Analyze Samples by HPLC-UV/MS Thermal->Analyze Samples by HPLC-UV/MS Photolytic->Analyze Samples by HPLC-UV/MS

Caption: Experimental workflow for a forced degradation study.

Parent This compound Stress Stress Conditions (e.g., Base, Light, Heat) Parent->Stress Product1 4'-Hydroxy-7-methoxyisoflavone (Demethylation) Stress->Product1 Product2 7-Hydroxy-4'-methoxyisoflavone (Demethylation) Stress->Product2 Product4 Ring Cleavage Products Stress->Product4 Product3 Daidzein (Double Demethylation) Product1->Product3 Product2->Product3

References

Technical Support Center: Overcoming Resistance to 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to 4',7-Dimethoxyisoflavone in cell lines. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are not yet extensively documented, based on its known induction of apoptosis and cell cycle arrest, several general mechanisms of chemoresistance could be involved.[1][2][3] These can be broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][4][5]

  • Alterations in Apoptotic Pathways: Cancer cells can develop resistance by evading programmed cell death.[2][3][6] This may involve:

    • Upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8]

    • Downregulation or mutation of pro-apoptotic proteins such as Bax and Bak.

    • Mutations in the p53 tumor suppressor gene, which is a key regulator of apoptosis.[9][10][11]

  • Cell Cycle Deregulation: Since this compound can induce cell cycle arrest, resistance may arise from alterations in cell cycle checkpoints.[12][13][14] This could involve mutations or altered expression of cyclin-dependent kinases (CDKs) or cyclins.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's effects and promote survival and proliferation.[1]

Q2: How can I experimentally confirm if my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response analysis and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line. An increase in the IC50 value indicates the development of resistance. The MTT assay is a standard method for this purpose.

Troubleshooting Guides

Issue 1: Increased IC50 value of this compound observed in our cell line.

This suggests the development of resistance. The following troubleshooting steps can help identify the underlying mechanism.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation of Potential Mechanisms cluster_2 Experimental Approaches cluster_3 Potential Solutions start Increased IC50 of this compound efflux Assess Drug Efflux start->efflux apoptosis Analyze Apoptosis Evasion start->apoptosis cell_cycle Examine Cell Cycle Alterations start->cell_cycle efflux_assay Efflux Pump Activity Assay efflux->efflux_assay western_blot_apoptosis Western Blot for Apoptotic Proteins apoptosis->western_blot_apoptosis annexin_v Annexin V/PI Staining apoptosis->annexin_v flow_cytometry_cc Cell Cycle Analysis (Flow Cytometry) cell_cycle->flow_cytometry_cc efflux_inhibitor Co-treatment with Efflux Pump Inhibitors efflux_assay->efflux_inhibitor bcl2_inhibitor Co-treatment with Bcl-2 Inhibitors western_blot_apoptosis->bcl2_inhibitor annexin_v->bcl2_inhibitor combination_therapy Combination with other chemotherapeutics flow_cytometry_cc->combination_therapy

Caption: Troubleshooting workflow for investigating resistance to this compound.

Step 1: Assess for Increased Drug Efflux

  • Hypothesis: The resistant cells are overexpressing ABC transporters, leading to increased efflux of this compound.

  • Experiment: Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123 or Hoechst 33342. Compare the fluorescence retention in resistant cells versus sensitive parental cells. A lower fluorescence in the resistant cells suggests higher efflux activity.

  • Potential Solution: If increased efflux is confirmed, consider co-treatment with known ABC transporter inhibitors like verapamil or third-generation inhibitors.[4][5][15]

Step 2: Investigate Evasion of Apoptosis

  • Hypothesis: The resistant cells have acquired alterations in apoptotic signaling pathways.

  • Experiments:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic cells after treatment with this compound. A lower percentage of apoptotic cells in the resistant line compared to the sensitive line is indicative of apoptosis evasion.[1][16][17][18][19]

    • Western Blot Analysis: Profile the expression levels of key apoptotic proteins. Check for upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and downregulation of pro-apoptotic proteins (e.g., Bax, Bak). Also, assess the expression and phosphorylation status of p53.[7][9]

  • Potential Solution: If upregulation of Bcl-2 is observed, co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) could restore sensitivity.[7][8][20][21]

Step 3: Analyze for Cell Cycle Alterations

  • Hypothesis: The resistant cells have developed mechanisms to bypass the this compound-induced cell cycle arrest.

  • Experiment: Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry. Compare the cell cycle distribution of resistant and sensitive cells after drug treatment. A failure of the resistant cells to arrest at the G2/M phase, as is typical for this compound, would suggest a bypass of this checkpoint.[22][23][24][25]

  • Potential Solution: If cell cycle deregulation is evident, a combination therapy approach with a drug that targets a different phase of the cell cycle may be effective.

Issue 2: Inconsistent results in cell viability assays after treatment.

Troubleshooting Steps:

  • Ensure Proper Reagent Preparation and Storage: The MTT reagent is light-sensitive and should be stored protected from light. Ensure the solubilization buffer is properly prepared and completely dissolves the formazan crystals.

  • Optimize Cell Seeding Density: Cell density can affect drug response. Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of treatment and analysis.

  • Standardize Incubation Times: Adhere to consistent incubation times for both drug treatment and the MTT assay itself.

  • Include Appropriate Controls: Always include untreated control cells, vehicle control (if the drug is dissolved in a solvent like DMSO), and a positive control for cell death.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.[26][27][28][29]

StepActionDetails
1Cell SeedingSeed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
2Drug TreatmentTreat cells with a serial dilution of this compound for 24-72 hours. Include untreated and vehicle controls.
3Add MTT ReagentAdd 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
4SolubilizationAdd 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
5Absorbance ReadingRead the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[1][16][17][18][19]

StepActionDetails
1Cell TreatmentTreat cells with the desired concentration of this compound for the indicated time.
2Cell HarvestingHarvest both adherent and floating cells and wash with cold PBS.
3StainingResuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide.
4IncubationIncubate for 15 minutes at room temperature in the dark.
5Flow CytometryAnalyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of a cell population.[22][23][24][25]

StepActionDetails
1Cell Treatment & HarvestingTreat cells as required, then harvest and wash with PBS.
2FixationFix cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
3StainingWash cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.
4IncubationIncubate for 30 minutes at room temperature in the dark.
5Flow CytometryAnalyze the DNA content by flow cytometry.

Signaling Pathways and Workflows

Hypothetical Signaling Pathways of Resistance

The following diagram illustrates potential signaling pathways that could be altered in cell lines resistant to this compound.

G cluster_0 This compound Action cluster_1 Cellular Response in Sensitive Cells cluster_2 Potential Resistance Mechanisms cluster_3 Outcome in Resistant Cells drug This compound g2m_arrest G2/M Arrest drug->g2m_arrest Induces apoptosis Apoptosis drug->apoptosis Induces bax_up Bax Upregulation apoptosis->bax_up bcl2_down Bcl-2 Downregulation apoptosis->bcl2_down caspase Caspase Activation bax_up->caspase bcl2_down->caspase caspase->apoptosis efflux Increased Efflux (ABC Transporters) efflux->drug Reduces intracellular concentration survival Cell Survival and Proliferation efflux->survival bcl2_up Bcl-2 Upregulation bcl2_up->apoptosis Inhibits bcl2_up->survival p53_mut p53 Mutation p53_mut->apoptosis Inhibits p53_mut->survival cdk_alt CDK/Cyclin Alterations cdk_alt->g2m_arrest Bypasses cdk_alt->survival

Caption: Potential resistance pathways to this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: 4',7-Dimethoxyisoflavone and Daidzein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two isoflavones: 4',7-Dimethoxyisoflavone and daidzein. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective activities. The information is presented to aid researchers in evaluating their potential for further investigation and drug development.

Executive Summary

Daidzein, a well-studied isoflavone found in soy, exhibits a broad range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its mechanisms are largely attributed to its role as a phytoestrogen, interacting with estrogen receptors and modulating various signaling pathways. This compound, a derivative of daidzein, has demonstrated notable anticancer and anti-inflammatory properties in preliminary studies. However, the body of research on this compound is considerably smaller, necessitating further investigation to fully elucidate its therapeutic potential and to draw definitive comparisons with daidzein.

Data Presentation: A Side-by-Side Look at Efficacy

The following tables summarize the available quantitative data for this compound and daidzein across key biological activities. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Efficacy

CompoundCell LineAssayEfficacy Metric (IC50)Citation
This compound MCF-7 (Breast Cancer)Proliferation Assay115.62 µM
HepG2 (Liver Cancer)MTT Assay25 µM
Daidzein MCF-7 (Breast Cancer)Proliferation Assay50 µM[1]
MDA-MB-453 (Breast Cancer)Proliferation Assay>100 µM (Significant inhibition at >10 µM)[2]

Table 2: Anti-inflammatory Efficacy

CompoundModelKey FindingsCitation
This compound Carrageenan-induced rat paw edema52.4% inhibition of edema
In vitroInhibition of COX-2, TNF-α, and IL-1β
Daidzein LPS-stimulated RAW264.7 macrophagesSignificant reduction of NO, IL-6, and TNF-α[3]
Adipocyte-macrophage co-culturesInhibition of Ccl2 and Il6 expression[4]

Table 3: Antioxidant Efficacy

CompoundAssayEfficacy Metric (IC50)Citation
This compound DPPH, Iron Chelation, β-carotene bleachingData not yet quantified in available literature
Daidzein DPPH110.25 - 113.40 µg/mL[5]
ABTSNot explicitly quantified in cited abstracts
Hydroxyl radical scavenging24.57 µg/mL[6]
Nitric oxide scavenging35.68 µg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Cell Proliferation Assay (MCF-7 Human Breast Cancer Cells)
  • Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or daidzein) or vehicle control (e.g., DMSO).

  • MTT Assay: After a specified incubation period (e.g., 24, 48, or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: MCF-7 cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reaction Mixture: A solution of DPPH in methanol is prepared. Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)
  • Cell Culture and Stimulation: RAW264.7 macrophage cells are seeded in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Quantification: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The inhibitory effect of the test compound on nitric oxide production is calculated as a percentage of the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Daidzein

Daidzein's biological effects are multifaceted and involve the modulation of several key signaling pathways. As a phytoestrogen, it can bind to estrogen receptors (ERα and ERβ), leading to both estrogenic and anti-estrogenic effects depending on the tissue and the endogenous estrogen levels. In the context of inflammation, daidzein has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.[3]

Daidzein_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Daidzein Daidzein ER Estrogen Receptor Daidzein->ER IKK IKK Daidzein->IKK MAPK MAPK Daidzein->MAPK Gene Expression Gene Expression ER->Gene Expression Estrogenic/ Anti-estrogenic Effects IκB IκB IKK->IκB Inhibits Phosphorylation NF-κB NF-κB IκB->NF-κB Releases NF-κB->Gene Expression Pro-inflammatory Genes MAPK->Gene Expression Inflammatory Response

Caption: Daidzein's modulation of Estrogen Receptor, NF-κB, and MAPK pathways.

This compound

The precise signaling pathways modulated by this compound are less characterized. Its anticancer activity in MCF-7 cells is associated with G2/M phase cell cycle arrest. In HepG2 cells, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS). Its anti-inflammatory effects likely involve the inhibition of key inflammatory mediators such as COX-2, TNF-α, and IL-1β, suggesting a potential interaction with upstream signaling cascades like NF-κB or MAPK, similar to daidzein. However, direct evidence for its impact on these pathways is needed.

DMI_Workflow Compound Treatment This compound or Daidzein Treatment Cell Culture Cell Culture Compound Treatment->Cell Culture Anticancer Assays Anticancer Assays Cell Culture->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Cell Culture->Anti-inflammatory Assays Antioxidant Assays Antioxidant Assays Cell Culture->Antioxidant Assays Proliferation Proliferation Anticancer Assays->Proliferation Cell Cycle Cell Cycle Anticancer Assays->Cell Cycle Apoptosis Apoptosis Anticancer Assays->Apoptosis NO Production NO Production Anti-inflammatory Assays->NO Production Cytokine Levels Cytokine Levels Anti-inflammatory Assays->Cytokine Levels DPPH Scavenging DPPH Scavenging Antioxidant Assays->DPPH Scavenging ABTS Scavenging ABTS Scavenging Antioxidant Assays->ABTS Scavenging Data Analysis Data Analysis Proliferation->Data Analysis Cell Cycle->Data Analysis Apoptosis->Data Analysis NO Production->Data Analysis Cytokine Levels->Data Analysis DPPH Scavenging->Data Analysis ABTS Scavenging->Data Analysis

Caption: General experimental workflow for evaluating isoflavone efficacy.

Conclusion and Future Directions

The available data suggests that both this compound and daidzein possess promising therapeutic properties. Daidzein is a well-established bioactive compound with a broad spectrum of activity. This compound, while less studied, shows potent anticancer and anti-inflammatory effects that warrant further investigation.

Future research should focus on direct, head-to-head comparative studies to establish the relative potency and efficacy of these two isoflavones. Elucidating the detailed mechanisms of action of this compound, particularly its impact on key signaling pathways, will be crucial for its potential development as a therapeutic agent. In vivo studies are also essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

Purity Validation of 4',7-Dimethoxyisoflavone: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 4',7-Dimethoxyisoflavone against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a synthetic isoflavone with potential applications in various research fields, including pharmacology and materials science. Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. HPLC-UV is a widely adopted technique for the purity assessment of non-volatile and UV-absorbing compounds like isoflavones due to its robustness, precision, and cost-effectiveness. This guide outlines a proposed HPLC-UV method for this compound and compares its performance with other common analytical techniques, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV compared to its alternatives for isoflavone analysis.

FeatureHPLC-UVHPLC-MSGC-MSImmunoassay (ELISA)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, provides molecular weight and structural information.Excellent, provides mass spectral data for definitive identification.High, but can be subject to cross-reactivity with similar structures.
Sensitivity (LOD) ng - µg/mL range.[1]pg - ng/mL range.[2]pg - ng/mL range.pg/mL - ng/mL range.[3]
Quantitation (LOQ) ng - µg/mL range.[1]pg - ng/mL range.[2]ng/mL range.pg/mL - ng/mL range.[3]
**Linearity (R²) **Typically >0.999.Typically >0.99.Typically >0.99.Variable, dependent on assay format.
Accuracy (% Recovery) 95-105% is achievable.90-110% is achievable.85-115% is achievable.80-120% is common.
Precision (%RSD) <2% is achievable.<15% is common.<15% is common.<20% is common.
Sample Throughput Moderate.Moderate.Low to moderate (derivatization required).High.
Cost Low to moderate.High.Moderate to high.Low to moderate (for kits).
Expertise Required Moderate.High.High.Low to moderate.
Sample Derivatization Not required.Not typically required.Required for non-volatile isoflavones.Not required.

Experimental Protocols

Proposed HPLC-UV Method for this compound Purity Validation

This protocol is a proposed method based on established procedures for similar isoflavones and requires validation for optimal performance with this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Acetic acid (analytical grade).

  • This compound reference standard of known purity.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient is recommended to ensure good separation of the main peak from any potential impurities. A typical starting point would be a gradient from 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Approximately 260 nm, to be optimized by determining the wavelength of maximum absorbance for this compound.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Purity Calculation:

  • The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~260 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: HPLC-UV workflow for purity validation.

Alternative Method Protocols

1. HPLC-MS:

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Similar to the HPLC-UV method.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Data Acquisition: Full scan mode for impurity profiling and selected ion monitoring (SIM) for quantification.

  • Advantages: Provides molecular weight information, aiding in impurity identification.[2] Higher sensitivity and specificity compared to HPLC-UV.

2. GC-MS:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Derivatization): Isoflavones are non-volatile and require derivatization prior to GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is heated with the silylating agent to form volatile trimethylsilyl (TMS) derivatives.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low starting temperature to a high final temperature to separate the derivatized compounds.

  • MS Detection: Electron Ionization (EI) is commonly used, and the mass spectrometer is operated in full scan mode.

  • Advantages: Provides excellent separation and structural information for volatile impurities.

  • Disadvantages: The derivatization step adds complexity and potential for sample loss or side reactions.[4]

3. Immunoassay (ELISA):

  • Principle: A competitive ELISA format is typically used for small molecules like isoflavones. An antibody specific to the isoflavone is coated onto a microplate. The sample containing the isoflavone is then added along with a known amount of enzyme-labeled isoflavone. The sample and labeled isoflavone compete for binding to the antibody. The amount of bound enzyme is inversely proportional to the concentration of isoflavone in the sample.

  • Procedure:

    • Coat microplate wells with an anti-isoflavone antibody.

    • Block non-specific binding sites.

    • Add standards and samples, followed by the enzyme-conjugated isoflavone.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a colored product in the presence of the enzyme.

    • Measure the absorbance using a microplate reader.

  • Advantages: High throughput and sensitivity.[3]

  • Disadvantages: Can be susceptible to cross-reactivity with structurally similar compounds, and a specific antibody for this compound may not be commercially available and would require custom development.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_binding Binding Assay HPLC_UV HPLC-UV HPLC_MS HPLC-MS GC_MS GC-MS ELISA Immunoassay (ELISA) Purity_Validation Purity Validation of This compound Purity_Validation->HPLC_UV Robust & Cost-Effective Purity_Validation->HPLC_MS High Specificity & Sensitivity Purity_Validation->GC_MS For Volatile Impurities Purity_Validation->ELISA High Throughput Screening

Caption: Comparison of analytical techniques.

Conclusion

For routine purity validation of this compound, HPLC-UV offers a reliable and cost-effective solution with good precision and accuracy. The proposed method, once validated, can be readily implemented in most analytical laboratories. For applications requiring higher sensitivity and definitive identification of impurities, HPLC-MS is the superior choice. GC-MS is a valuable tool for identifying volatile or semi-volatile impurities but requires a derivatization step. Immunoassays, if a specific antibody is available, are well-suited for high-throughput screening but may lack the specificity of chromatographic methods for purity assessment. The selection of the most appropriate technique should be based on a careful consideration of the specific analytical requirements, available resources, and the intended use of the this compound.

References

Independent Verification of 4',7-Dimethoxyisoflavone's Anticancer Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

While direct evidence for 4',7-Dimethoxyisoflavone is pending, research on the closely related compound, 4',7-dimethoxyflavanone, has demonstrated antiproliferative effects in breast cancer cells, suggesting potential avenues for investigation. This guide synthesizes available data on this and other relevant isoflavones—genistein, daidzein, and biochanin A—along with the standard-of-care chemotherapy drugs, doxorubicin and cisplatin. The comparative data on IC50 values, mechanisms of action, and affected signaling pathways are presented to benchmark the potential efficacy of novel isoflavone derivatives.

Comparative Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various isoflavones and standard anticancer drugs across different cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: In Vitro Anticancer Activity of Isoflavones and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
4',7-Dimethoxyflavanone MCF-7 (Breast)115.62[1]
5,7-Dimethoxyflavone HepG2 (Liver)25
Genistein MCF-7 (Breast)6.5 - 12.0 (µg/mL)
MDA-MB-231 (Breast)10 - 100
PC-3 (Prostate)11.8 (for 5-demethyltangeritin)
DU145 (Prostate)>100 (for calycopterin)
Daidzein SKOV3 (Ovarian)20[2]
Caov-3 (Ovarian)25[2]
OVACAR-3 (Ovarian)25[2]
A2780 (Ovarian)40[2]
MCF-7 (Breast)50[3]
Biochanin A SK-Mel-28 (Melanoma)Dose-dependent inhibition (IC50 not specified)[4]
A549 (Lung)Time and dose-dependent[5]
95D (Lung)Time and dose-dependent[5]

Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Drugs

DrugCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.1[6]
MDA-MB-231 (Breast)3.16[7]
AMJ13 (Breast)223.6 (µg/mL)[8]
Cisplatin A549 (Lung)7.61 (24h), 3.37 (72h)[9]
NCI-H460 (Lung)Not specified[10]

Mechanisms of Action and Signaling Pathways

The anticancer effects of isoflavones are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

4',7-Dimethoxyflavanone

In human breast cancer MCF-7 cells, 4',7-dimethoxyflavanone has been shown to induce:

  • Cell Cycle Arrest: It causes an increase in the G2/M phase cell population. This is associated with an increase in CDK1 and cyclin B levels.[1]

  • Apoptosis: It leads to a significant increase in DNA fragmentation, a hallmark of apoptosis.[1]

G2_M_Arrest 4',7-Dimethoxyflavanone 4',7-Dimethoxyflavanone CDK1 CDK1 4',7-Dimethoxyflavanone->CDK1 increases Cyclin B Cyclin B 4',7-Dimethoxyflavanone->Cyclin B increases G2/M Phase Arrest G2/M Phase Arrest CDK1->G2/M Phase Arrest Cyclin B->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

G2/M Phase Arrest Induced by 4',7-Dimethoxyflavanone.
Genistein

Genistein, a widely studied isoflavone, exerts its anticancer effects through various mechanisms:

  • Inhibition of Tyrosine Kinases: It is a known inhibitor of several tyrosine kinases, which are crucial for cell growth and proliferation.

  • Modulation of Cell Cycle: It can cause cell cycle arrest at different phases, depending on the cancer cell type.

  • Induction of Apoptosis: Genistein induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.

  • Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Genistein_Pathway Genistein Genistein Tyrosine_Kinases Tyrosine Kinases Genistein->Tyrosine_Kinases inhibits Cell_Cycle_Regulation Cell Cycle Regulation Genistein->Cell_Cycle_Regulation modulates Bcl2_Family Bcl-2 Family Proteins Genistein->Bcl2_Family modulates Angiogenesis Angiogenesis Genistein->Angiogenesis inhibits Proliferation Cell Proliferation Tyrosine_Kinases->Proliferation promotes Cell_Cycle_Regulation->Proliferation Apoptosis Apoptosis Bcl2_Family->Apoptosis regulates Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports

Multifaceted Anticancer Mechanisms of Genistein.
Daidzein

Daidzein, another major soy isoflavone, has been shown to:

  • Induce Apoptosis: In ovarian cancer cells, daidzein induces mitochondrial apoptosis, associated with the upregulation of Bax, cytochrome c, and cleaved caspases-3 and -9.[2] In breast cancer cells, it induces apoptosis via the intrinsic pathway, accompanied by an outburst of Reactive Oxygen Species (ROS).[3]

  • Cause Cell Cycle Arrest: It triggers G2/M cell cycle arrest in ovarian cancer cells by downregulating key cell cycle proteins.[2]

  • Inhibit Cell Migration: Daidzein can inhibit the migration of cancer cells.[2]

  • Inhibit Raf/MEK/ERK Pathway: It has been shown to suppress the Raf/MEK/ERK signaling cascade in ovarian cancer cells.[2]

Daidzein_Pathway Daidzein Daidzein Mitochondria Mitochondria Daidzein->Mitochondria acts on G2_M_Proteins G2/M Checkpoint Proteins Daidzein->G2_M_Proteins downregulates Raf_MEK_ERK Raf/MEK/ERK Pathway Daidzein->Raf_MEK_ERK inhibits Cell_Migration Cell Migration Daidzein->Cell_Migration inhibits Caspases Caspase-3, -9 Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis G2_M_Arrest G2/M Arrest G2_M_Proteins->G2_M_Arrest Cell_Proliferation Cell Proliferation Raf_MEK_ERK->Cell_Proliferation promotes

Anticancer Mechanisms of Daidzein.

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of scientific findings. Below are generalized methodologies for key experiments cited in the context of isoflavone research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Methodology:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound, genistein) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Methodology:

  • Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • The stained cells are analyzed by flow cytometry.

  • The flow cytometer distinguishes between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cells are treated with the test compound for a specific duration.

  • The cells are harvested, washed with PBS, and fixed in cold ethanol.

  • After fixation, the cells are washed again and treated with RNase A to remove RNA.

  • Propidium Iodide (PI) is added to stain the cellular DNA.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their DNA content.

General Workflow for In Vitro Anticancer Evaluation.

Conclusion and Future Directions

The absence of direct, independent studies on the anticancer effects of this compound underscores a significant gap in the current scientific literature. However, the promising results from structurally related methoxy-flavonoids warrant further investigation into this specific compound. Future research should prioritize in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values. Mechanistic studies should then be conducted to elucidate the signaling pathways involved in its potential anticancer activity. Comparative studies against other isoflavones and standard drugs will be crucial in assessing its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a foundational framework for such future investigations.

References

comparing the metabolic stability of 4',7-Dimethoxyisoflavone and other isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of isoflavones is critical for predicting their bioavailability, efficacy, and potential for drug interactions. This guide provides a comparative analysis of the metabolic stability of 4',7-Dimethoxyisoflavone and other prominent isoflavones, namely daidzein, genistein, and formononetin. The information is supported by experimental data and detailed protocols to aid in laboratory research.

Introduction to Isoflavone Metabolism

Isoflavones are a class of phytoestrogens that undergo extensive metabolism in the body, primarily in the liver and by gut microflora. The main metabolic pathways include Phase I reactions, such as hydroxylation and demethylation, predominantly mediated by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, including glucuronidation and sulfation. These processes significantly influence the biological activity and clearance of isoflavones. The metabolic stability of an isoflavone, often expressed as its half-life (t½) and intrinsic clearance (CLint), is a key determinant of its in vivo exposure and, consequently, its therapeutic potential.

Comparative Metabolic Stability

The structural features of isoflavones, particularly the presence and position of hydroxyl and methoxy groups, play a crucial role in their metabolic stability. Methylation of hydroxyl groups, as seen in this compound and formononetin, generally leads to increased metabolic stability. This is because the methoxy groups are not direct substrates for the abundant UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) that rapidly conjugate free hydroxyl groups, a primary route of elimination for isoflavones like daidzein and genistein.

While direct comparative human liver microsomal stability data for this compound is limited in publicly available literature, studies on other methoxylated isoflavones provide valuable insights. For instance, in vitro studies using bovine rumen fluid, a rich source of metabolic enzymes, have demonstrated the comparative half-lives of formononetin (a methoxyisoflavone) and its demethylated metabolite daidzein, as well as biochanin A and its metabolite genistein.

Table 1: Comparative In Vitro Half-Life of Isoflavones in Bovine Rumen Fluid

IsoflavoneStructureHalf-Life (t½) in hours[1][2]
This compound MethoxylatedData not available
Formononetin Methoxylated4.3[1][2]
Daidzein Hydroxylated9.8[1]
Biochanin A Methoxylated3.9[1][2]
Genistein Hydroxylated5.5[1][2]

Note: This data is from an in vitro study using bovine rumen fluid and may not directly translate to human hepatic metabolism. However, it provides a valuable relative comparison of the stability of methoxylated versus hydroxylated isoflavones.

The data suggests that the methoxylated isoflavones, formononetin and biochanin A, have shorter half-lives in this specific biological matrix compared to their hydroxylated counterparts, daidzein and genistein. This is likely due to the initial demethylation step required to expose the hydroxyl groups for further metabolism. However, in the context of human liver metabolism where conjugation is a major clearance pathway, the protection of hydroxyl groups by methylation in compounds like this compound is expected to confer greater stability by preventing rapid glucuronidation and sulfation.

Key Metabolic Pathways and Influencing Factors

The metabolism of isoflavones is a complex interplay of various enzymatic reactions:

  • Demethylation: Methoxyisoflavones like formononetin and biochanin A are first demethylated by CYP enzymes to their respective active metabolites, daidzein and genistein.[3]

  • Hydroxylation: CYP enzymes can also introduce additional hydroxyl groups onto the isoflavone ring structure.[3]

  • Glucuronidation and Sulfation: Free hydroxyl groups are readily conjugated with glucuronic acid (by UGTs) or sulfate groups (by SULTs), increasing their water solubility and facilitating their excretion.[4]

  • Gut Microbiota: The intestinal microflora plays a significant role in isoflavone metabolism, including the conversion of daidzein to equol, a metabolite with higher estrogenic activity.[5]

Signaling Pathways Modulated by Methoxyisoflavones

Emerging evidence suggests that methoxyisoflavones, including those structurally similar to this compound, can modulate key cellular signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Studies on 7-Methoxyisoflavone and 3'-Chloro-5,7-dimethoxyisoflavone have shown their ability to inhibit the NF-κB signaling cascade.[6][7] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB_complex p65/p50/IκBα p65 p65 p50 p50 p65_p50_nucleus p65/p50 NF-κB_complex->p65_p50_nucleus translocates 4_7_Dimethoxyisoflavone This compound 4_7_Dimethoxyisoflavone->IKK inhibits DNA DNA p65_p50_nucleus->DNA binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription induces Cell_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors 4_7_Dimethoxyisoflavone This compound 4_7_Dimethoxyisoflavone->PI3K inhibits 4_7_Dimethoxyisoflavone->ERK inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Reagents Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) Pre-warm Pre-warm Microsome Mixture (37°C) Reagents->Pre-warm Initiate Initiate Reaction (Add Test Compound & NADPH) Pre-warm->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Terminate Terminate Reaction at Time Points (Add Cold Acetonitrile) Incubate->Terminate Process Process Samples (Centrifuge) Terminate->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

References

Establishing the Purity of Synthesized 4',7-Dimethoxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative overview of analytical methods for determining the purity of synthesized 4',7-Dimethoxyisoflavone, a methoxyisoflavone with potential biological activities. The performance of these methods is compared with their application to other common isoflavones, supported by experimental data from various studies.

Introduction to this compound and the Importance of Purity

This compound belongs to the isoflavonoid class of polyphenolic compounds, which are known for their diverse pharmacological effects.[1] The biological activity of any synthesized compound is intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly alter the compound's efficacy and toxicity profile. Therefore, rigorous analytical characterization is mandatory to ensure the quality and safety of the synthesized isoflavone.[2]

The primary analytical techniques for assessing the purity of flavonoids, including this compound, are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[3][4][5] Each technique provides unique insights into the compound's identity and the presence of any contaminants.

Comparative Analysis of Purity Determination Methods

The following table summarizes the key analytical techniques and their parameters for the purity assessment of isoflavones.

Analytical Technique Principle Typical Parameters for Isoflavone Analysis Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Column: C18 reversed-phase.[4] Mobile Phase: Gradient of acetonitrile and water, often with an acid modifier like formic or acetic acid.[4][6] Detection: UV at ~260 nm.[4][7]Purity (as % area), retention time, presence of impurities.High sensitivity, quantitative accuracy, widely available.[3][4]Requires reference standards for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Spectra: ¹H NMR and ¹³C NMR.[8][9]Structural confirmation, identification of impurities with different chemical structures.Provides detailed structural information, can identify unknown impurities.[1][10]Lower sensitivity compared to HPLC, may not detect co-eluting impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Ionization: Electrospray Ionization (ESI).[11] Analyzer: Time-of-Flight (TOF) or Quadrupole.[11]Molecular weight confirmation, fragmentation patterns for structural elucidation.High sensitivity and specificity, can be coupled with LC (LC-MS) for enhanced separation and identification.[3][4][5]May not distinguish between isomers without chromatographic separation.
Elemental Analysis Determination of the elemental composition (C, H, N, O) of a sample.Combustion analysis.Percentage composition of elements.Confirms the empirical formula of the synthesized compound.Does not provide information on structural isomers or impurities with the same elemental composition.

Experimental Protocols

This protocol outlines a standard reversed-phase HPLC method for analyzing the purity of this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes is a typical starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of methanol or acetonitrile to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for establishing the purity of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_conclusion Final Assessment synthesis Chemical Synthesis of This compound workup Extraction & Crude Purification synthesis->workup tlc Thin Layer Chromatography (TLC) (Preliminary Check) workup->tlc Initial Spotting nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) workup->nmr ms Mass Spectrometry (MS) (Molecular Weight Confirmation) workup->ms elemental Elemental Analysis (Empirical Formula) workup->elemental hplc High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) tlc->hplc Proceed if single spot data_integration Data Integration & Purity Calculation hplc->data_integration nmr->data_integration ms->data_integration elemental->data_integration final_purity Final Purity Statement (e.g., >99.5%) data_integration->final_purity

Caption: Workflow for Purity Determination of a Synthesized Compound.

Structural Comparison and Potential Impurities

Understanding the structure of this compound and its potential impurities is crucial for interpreting analytical data.

G cluster_target Target Compound cluster_impurities Potential Impurities / Related Compounds target This compound (C₁₇H₁₄O₄) starting_material Starting Material (e.g., Resorcinol derivative) target->starting_material Unreacted isomer Positional Isomer (e.g., 5,7-Dimethoxyisoflavone) target->isomer Side Reaction demethylated Demethylated Analogue (e.g., 7-Hydroxy-4'-methoxyisoflavone) target->demethylated Incomplete Reaction overmethylated Over-methylated Byproduct target->overmethylated Side Reaction

Caption: this compound and Potential Process-Related Impurities.

Conclusion

The purity of synthesized this compound should be established using a combination of orthogonal analytical methods. HPLC is the gold standard for quantitative purity assessment, while NMR and MS are indispensable for structural confirmation and identification of impurities. By employing the detailed protocols and understanding the potential for related impurities, researchers can confidently ascertain the purity of their synthesized compounds, ensuring reliable results in subsequent biological and pharmacological studies.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 4',7-Dimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 4',7-Dimethoxyisoflavone should adhere to standard laboratory safety protocols to ensure a secure working environment. Although this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and maintain laboratory best practices.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general laboratory safety standards for handling non-hazardous chemical solids.

PPE CategoryRecommended EquipmentJustification
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or airborne particles of the chemical.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Not generally required for small quantities.Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be appropriate to avoid inhalation.[2]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and environmental responsibility. The following workflow outlines the key steps for managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weighing Weighing Prepare Workspace->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Use as needed Clean Equipment Clean Equipment Dissolving->Clean Equipment Dispose Waste Dispose Waste Clean Equipment->Dispose Waste Segregate waste Remove PPE Remove PPE Dispose Waste->Remove PPE Final step

Workflow for handling and disposal of this compound.

Experimental Protocols

Handling and Weighing:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Put on all required personal protective equipment as detailed in the table above.

  • Weighing: When weighing the solid, perform the task in a designated area, such as a weighing station or a chemical fume hood if there is a risk of generating dust. Use a clean spatula and weighing paper.

  • Transfer: Carefully transfer the weighed this compound to the appropriate reaction vessel.

Spill Cleanup:

  • Containment: In the event of a small spill, cordon off the area to prevent spreading.

  • Cleanup: For solid spills, gently sweep the material into a designated waste container. Avoid creating dust. If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal:

  • Waste Collection: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled chemical waste container.

  • Waste Segregation: Do not mix with incompatible waste streams.

  • Final Disposal: Follow your institution's and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.